molecular formula C32H56N7O18P3S B15548513 8-Hydroxyundecanoyl-CoA

8-Hydroxyundecanoyl-CoA

Cat. No.: B15548513
M. Wt: 951.8 g/mol
InChI Key: JCLBGGOGPADIFQ-UHFFFAOYSA-N
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Description

8-Hydroxyundecanoyl-CoA is a useful research compound. Its molecular formula is C32H56N7O18P3S and its molecular weight is 951.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H56N7O18P3S

Molecular Weight

951.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-hydroxyundecanethioate

InChI

InChI=1S/C32H56N7O18P3S/c1-4-9-20(40)10-7-5-6-8-11-23(42)61-15-14-34-22(41)12-13-35-30(45)27(44)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-26(56-58(46,47)48)25(43)31(55-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,40,43-44H,4-17H2,1-3H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)

InChI Key

JCLBGGOGPADIFQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Endogenous Role of 8-Hydroxyundecanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyundecanoyl-CoA is a putative intermediate in the omega-oxidation of undecanoic acid, a medium-chain fatty acid. While not extensively studied, its role is inferred from the established principles of fatty acid metabolism. This technical guide synthesizes the current understanding of the metabolic context of this compound, providing a framework for its investigation. We detail the presumed metabolic pathway, offer comprehensive experimental protocols for its analysis, and present visual representations of the relevant cellular processes. This document serves as a foundational resource for researchers interested in the less-explored pathways of lipid metabolism and their potential implications in health and disease.

Introduction to Acyl-CoAs and Omega-Oxidation

Acyl-Coenzyme A (acyl-CoA) molecules are central to a multitude of cellular processes, including energy production through beta-oxidation, lipid biosynthesis, and cellular signaling.[1][2] While beta-oxidation in the mitochondria is the primary pathway for fatty acid catabolism, alternative routes exist.[3] Omega-oxidation (ω-oxidation), occurring primarily in the endoplasmic reticulum of liver and kidney cells, serves as a key alternative pathway, particularly for medium-chain fatty acids (MCFAs) or when beta-oxidation is impaired.[2][4][5] This pathway involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid, leading to the formation of dicarboxylic acids.[5]

Undecanoic acid (C11:0) is an odd-chain medium-chain fatty acid. Based on the established mechanism of ω-oxidation, its metabolism is predicted to proceed through a series of hydroxylated and oxidized intermediates. This compound is hypothesized to be a key intermediate in this pathway.

The Omega-Oxidation Pathway of Undecanoic Acid

The metabolic cascade of undecanoic acid via omega-oxidation is a three-step process leading to the formation of a dicarboxylic acid, which can then be further metabolized.

  • Hydroxylation: The initial and rate-limiting step is the hydroxylation of the ω-carbon (C11) of undecanoic acid by a mixed-function oxidase system involving cytochrome P450 enzymes (from the CYP4A and CYP4F families) and NADPH.[6] This reaction forms 11-hydroxyundecanoic acid.

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, yielding 11-oxoundecanoic acid.[5]

  • Oxidation to Carboxylic Acid: Subsequently, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, resulting in the formation of undecane-1,11-dioic acid, a dicarboxylic acid.[5]

This dicarboxylic acid can then be activated to a CoA ester at either end and undergo β-oxidation from both ends, typically in peroxisomes, yielding shorter-chain dicarboxylic acids and ultimately succinyl-CoA, which can enter the citric acid cycle.[6]

The precursor to this compound, 8-hydroxyundecanoic acid, is likely formed through the subsequent beta-oxidation of a longer-chain ω-hydroxy fatty acid.

Visualizing the Metabolic Pathway

Omega_Oxidation_of_Undecanoic_Acid cluster_ER Endoplasmic Reticulum cluster_Mito_Peroxi Mitochondria / Peroxisome Undecanoic_Acid Undecanoic Acid Hydroxyundecanoic_Acid 11-Hydroxyundecanoic Acid Undecanoic_Acid->Hydroxyundecanoic_Acid Cytochrome P450 (NADPH, O2) Oxoundecanoic_Acid 11-Oxoundecanoic Acid Hydroxyundecanoic_Acid->Oxoundecanoic_Acid Alcohol Dehydrogenase (NAD+) Dicarboxylic_Acid Undecane-1,11-dioic Acid Oxoundecanoic_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase (NAD+) Dicarboxylic_Acid_CoA Undecanedioyl-CoA Dicarboxylic_Acid->Dicarboxylic_Acid_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Dicarboxylic_Acid_CoA->Beta_Oxidation Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1: Omega-oxidation of undecanoic acid.

Quantitative Data

Direct quantitative data for the cellular concentrations of this compound and the enzymatic kinetics of its formation and degradation are currently not available in the scientific literature. However, studies on the omega-oxidation of other medium-chain fatty acids can provide an estimation of the potential flux through this pathway. For instance, in isolated rat hepatocytes, the omega-oxidation of lauric acid (C12:0) and decanoic acid (C10:0) is most active, with decreasing activity for longer chain fatty acids.[7] When mitochondrial beta-oxidation is inhibited, omega-oxidation can account for up to 15% of total fatty acid oxidation.[7]

Table 1: Representative Concentrations of Acyl-CoAs in Rat Liver (nmol/g wet weight)

Acyl-CoA SpeciesConcentration RangeReference
Acetyl-CoA50 - 100[8]
Succinyl-CoA~20-50[8]
Long-Chain Acyl-CoAs (C16-C18)10 - 40[9]

Note: These values are for general acyl-CoAs and not specific to intermediates of undecanoic acid omega-oxidation. They are provided to give a general sense of the cellular abundance of these types of molecules.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques due to its presumed low cellular abundance and lability. The method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Acyl-CoA Analysis from Liver Tissue

This protocol is adapted from established methods for acyl-CoA extraction.[1][2]

Materials:

  • Frozen liver tissue (~100 mg)

  • Internal standards (e.g., [¹³C₈]octanoyl-CoA, heptadecanoyl-CoA)

  • Methanol-chloroform (2:1, v/v)

  • 10 mM Ammonium (B1175870) formate (B1220265)

  • Chloroform

  • Solid Phase Extraction (SPE) columns (Polymeric Weak Anion)

  • Methanol

  • 2% Formic acid

  • 2% and 5% Ammonium hydroxide (B78521)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh ~100 mg of frozen liver tissue in a polypropylene (B1209903) tube on dry ice.

  • Add a known amount of internal standard mixture.

  • Add 3 ml of ice-cold methanol-chloroform (2:1).

  • Homogenize the tissue twice for 30 seconds each, keeping the tube on ice.

  • Centrifuge at 1300 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • To the supernatant, add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform. Vortex for 10 seconds.

  • Centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • SPE Cleanup:

    • Condition the SPE column with 3 ml of methanol, followed by 3 ml of water.

    • Load the aqueous extract onto the column.

    • Wash the column with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol.

    • Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by 2.4 ml of 5% ammonium hydroxide.

  • Combine the eluted fractions and dry under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µl of 50% methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis of Acyl-CoAs

This is a general protocol that needs to be optimized for the specific analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 15 mM Ammonium hydroxide in water

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 ml/min

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate acyl-CoAs of different chain lengths and polarities.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]⁺): The m/z of the protonated this compound would need to be calculated.

  • Product Ion: A characteristic fragment ion would be selected for quantification. A neutral loss scan of 507 Da is often used for identifying acyl-CoAs.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue_Homogenization Tissue Homogenization (with Internal Standards) Solvent_Extraction Solvent Extraction (Methanol/Chloroform) Tissue_Homogenization->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation SPE_Cleanup Solid Phase Extraction (Weak Anion Exchange) Phase_Separation->SPE_Cleanup Dry_and_Reconstitute Dry Down and Reconstitute SPE_Cleanup->Dry_and_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_and_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: Workflow for acyl-CoA analysis.

Potential Cellular Roles and Future Directions

Given the lack of direct evidence, the cellular roles of this compound remain speculative. As an intermediate in a catabolic pathway, its primary function is likely transient. However, other hydroxylated fatty acids have been shown to possess signaling properties. For example, certain hydroxystearic acids exhibit cell growth inhibitory activities and can suppress cytokine-induced β-cell apoptosis.[10]

Future research should focus on:

  • Confirmation of its existence in vivo: Utilizing high-resolution mass spectrometry to definitively identify this compound in biological samples.

  • Elucidation of its metabolic flux: Using stable isotope tracing to quantify the contribution of undecanoic acid to the acyl-CoA pool and the flux through the omega-oxidation pathway.

  • Investigation of its potential signaling roles: Examining the effects of synthesized 8-hydroxyundecanoic acid or its derivatives on cellular signaling pathways and gene expression.

  • Characterization of the enzymes involved: Expressing and purifying the relevant cytochrome P450, alcohol dehydrogenase, and aldehyde dehydrogenase enzymes and determining their kinetic parameters with C11 substrates.

Conclusion

This compound represents a missing piece in the complex puzzle of fatty acid metabolism. While its existence and role are currently inferred from our broader understanding of omega-oxidation, the analytical tools and experimental approaches outlined in this guide provide a clear path forward for its definitive characterization. A deeper understanding of the metabolism of odd-chain and hydroxylated fatty acids holds the potential to uncover novel metabolic regulations and therapeutic targets.

References

Biological Synthesis of 8-Hydroxyundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyundecanoyl-CoA is a specialized fatty acyl-CoA molecule with potential applications in the development of novel therapeutics and as a building block in synthetic biology. While a dedicated, naturally occurring biosynthetic pathway for this specific molecule is not extensively documented, a plausible two-step enzymatic pathway can be proposed based on well-characterized enzyme families. This technical guide outlines a hypothetical biological synthesis route, detailing the required enzymatic activities, providing representative quantitative data from analogous systems, and presenting detailed experimental protocols for key assays. The proposed pathway involves the hydroxylation of undecanoic acid by a cytochrome P450 monooxygenase, followed by the CoA ligation of the resulting 8-hydroxyundecanoic acid by an acyl-CoA synthetase. This document serves as a foundational resource for researchers aiming to produce and study this compound.

Proposed Biological Synthesis Pathway

The biological synthesis of this compound can be envisioned as a two-step enzymatic cascade starting from the medium-chain fatty acid, undecanoic acid.

  • Step 1: C8-Hydroxylation of Undecanoic Acid. The first step is the regioselective hydroxylation of undecanoic acid at the C8 position to form 8-hydroxyundecanoic acid. This type of reaction, involving the oxidation of an unactivated C-H bond, is typically catalyzed by cytochrome P450 (CYP) monooxygenases. These enzymes are known to hydroxylate fatty acids at various positions, including in-chain carbons.

  • Step 2: Acyl-CoA Ligation. The second step involves the "activation" of the newly formed 8-hydroxyundecanoic acid by attaching it to Coenzyme A (CoA) via a thioester bond. This reaction is catalyzed by an acyl-CoA synthetase (ACS), also known as a fatty acid:CoA ligase. This process requires ATP and results in the formation of this compound, AMP, and pyrophosphate.

Biosynthesis of this compound cluster_0 Step 1: Hydroxylation cluster_1 Step 2: CoA Ligation Undecanoic_Acid Undecanoic Acid 8_Hydroxyundecanoic_Acid 8-Hydroxyundecanoic Acid Undecanoic_Acid->8_Hydroxyundecanoic_Acid  Hydroxylation at C8 8_Hydroxyundecanoyl_CoA This compound 8_Hydroxyundecanoic_Acid->8_Hydroxyundecanoyl_CoA  Thioesterification CYP450 Cytochrome P450 Monooxygenase (Putative) CYP450->Undecanoic_Acid NADP_H2O NADP+ + H2O CYP450->NADP_H2O NADPH_O2 NADPH + H+ + O2 NADPH_O2->CYP450 e- donor ACS Acyl-CoA Synthetase (Putative) ACS->8_Hydroxyundecanoic_Acid AMP_PPi AMP + PPi ACS->AMP_PPi ATP_CoA ATP + CoA-SH ATP_CoA->ACS

Figure 1: Proposed two-step biosynthesis pathway for this compound.

Quantitative Data

Specific kinetic data for the enzymes catalyzing the synthesis of this compound are not available in the current literature. However, data from homologous enzymes acting on similar substrates provide a reasonable approximation of expected catalytic efficiencies.

Table 1: Representative Kinetic Parameters for a Cytochrome P450 Fatty Acid Hydroxylase

This table presents data for CYP152B1 (P450-SPα) from Sphingomonas paucimobilis, which catalyzes the α-hydroxylation of various medium-chain fatty acids. While the position of hydroxylation is different, the data illustrates the enzyme's activity on substrates of similar chain length to undecanoic acid.

Substrate (Fatty Acid)Concentration (mM)Turnover Number (min⁻¹)Enantiomeric Excess (%)Reference
Undecanoic Acid (C11:0)≤ 0.12490Not Reported
Lauric Acid (C12:0)≤ 0.12

Unveiling Novel Acyl-CoA Esters: A Technical Guide to the Discovery and Characterization of 8-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the discovery and initial characterization of novel medium-chain hydroxy fatty acyl-CoAs, using the hypothetical molecule 8-Hydroxyundecanoyl-CoA as a central example. Given the absence of specific literature on this compound, this document outlines the generalizable workflows, analytical techniques, and data interpretation strategies employed in the field of lipidomics and metabolic research.

Introduction to Medium-Chain Hydroxy Fatty Acyl-CoAs

Medium-chain fatty acids (MCFAs) are carboxylic acids with aliphatic tails of 6 to 12 carbon atoms.[1][2] Their hydroxylated derivatives, hydroxy fatty acids (HFAs), and corresponding Coenzyme A (CoA) esters are increasingly recognized for their diverse biological roles, ranging from signaling molecules to intermediates in metabolic pathways.[3] The discovery of novel acyl-CoA species is pivotal for understanding cellular metabolism, identifying new biomarkers for disease, and providing novel targets for drug development.

This guide will delineate a systematic approach to:

  • Identify and quantify novel acyl-CoA esters using advanced analytical platforms.

  • Characterize the enzymatic machinery responsible for their synthesis and degradation.

  • Elucidate their potential roles in cellular signaling and metabolic networks.

Discovery and Structural Elucidation

The initial discovery of a novel acyl-CoA, such as this compound, would typically arise from untargeted metabolomics experiments. High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the cornerstone technique for this purpose.[4][5][6]

Analytical Workflow for Discovery

A generalized workflow for the discovery of novel acyl-CoAs is depicted below.

Discovery_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Detection cluster_DataAnalysis Data Analysis & Identification Tissue Biological Sample (Tissue, Cells) Homogenization Homogenization & Quenching Tissue->Homogenization Extraction Solid Phase or Liquid-Liquid Extraction Homogenization->Extraction Derivatization Optional Derivatization Extraction->Derivatization LC_Separation UPLC Separation (Reversed-Phase) Extraction->LC_Separation Derivatization->LC_Separation MS_Detection High-Resolution MS (e.g., Orbitrap, Q-TOF) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS) Fragmentation MS_Detection->MSMS_Fragmentation Feature_Detection Peak Detection & Feature Alignment MSMS_Fragmentation->Feature_Detection DB_Search Database Searching (e.g., LIPID MAPS) Feature_Detection->DB_Search Structural_Elucidation Structural Elucidation of Unknowns DB_Search->Structural_Elucidation Quantification Relative/Absolute Quantification Structural_Elucidation->Quantification

A generalized workflow for the discovery of novel acyl-CoAs.
Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a representative method for the analysis of acyl-CoAs from biological samples.[4][7][8]

1. Sample Preparation:

  • Flash-freeze biological samples in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile (B52724):water with internal standards).

  • Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Elute the acyl-CoAs and dry under a stream of nitrogen.

  • Reconstitute the sample in an appropriate buffer for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 10 mM ammonium (B1175870) acetate).

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 2% B to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Scan: Full scan from m/z 400 to 1200.

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire fragmentation spectra. A characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety) can be used to specifically trigger MS/MS scans for acyl-CoAs.[4][9]

Initial Characterization

Following the putative identification of this compound, a series of experiments are necessary to characterize its biochemical properties and metabolic context.

Hypothetical Quantitative Data

The following tables present hypothetical data that would be generated during the characterization of this compound and its related enzymes.

Table 1: Mass Spectrometric Properties of this compound

ParameterValue
Chemical FormulaC32H56N7O18P3S
Monoisotopic Mass951.2620 Da
Precursor Ion ([M+H]+)952.2693 m/z
Key MS/MS Fragments445.0871 m/z (Acyl-pantetheine), 427.0765 m/z (Acyl-pantetheine - H2O)

Table 2: Hypothetical Kinetic Parameters of a Putative this compound Dehydrogenase

SubstrateKm (µM)Vmax (nmol/min/mg)
This compound15.2 ± 2.1120.5 ± 8.9
Undecanoyl-CoA45.8 ± 5.635.2 ± 4.1
Octanoyl-CoA> 200< 5

Table 3: Relative Abundance of this compound in Different Tissues (Hypothetical)

TissueRelative Abundance (Normalized Peak Area)
Liver1.00 ± 0.15
Heart0.45 ± 0.08
Skeletal Muscle0.21 ± 0.05
BrainNot Detected
Enzymatic Assays

To identify the enzymes that metabolize this compound, a series of in vitro enzyme assays are required. These assays typically monitor the consumption of the substrate or the formation of a product over time.

Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay

This protocol is adapted from established methods for measuring acyl-CoA dehydrogenase activity.[10]

1. Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA.

  • Electron Transfer Flavoprotein (ETF).

  • This compound (substrate).

  • Mitochondrial or cell lysate.

2. Procedure:

  • In a 96-well microplate, combine the assay buffer, ETF, and the biological sample.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the reduction of ETF by measuring the decrease in its intrinsic fluorescence (Excitation: 380 nm, Emission: 495 nm) over time using a plate reader.

  • Calculate the rate of the reaction from the linear portion of the fluorescence decay curve.

  • Perform control experiments without the substrate or without the biological sample to account for background fluorescence changes.

Putative Metabolic Pathway and Biological Role

Based on the known metabolism of other hydroxy fatty acids, a plausible metabolic pathway for this compound involves its generation from undecanoyl-CoA via a hydroxylase and its subsequent degradation through peroxisomal β-oxidation.[11]

Hypothetical Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway involving this compound.

Metabolic_Pathway Undecanoyl_CoA Undecanoyl-CoA Hydroxylase Fatty Acid Hydroxylase Undecanoyl_CoA->Hydroxylase Hydroxyundecanoyl_CoA This compound Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Hydroxyundecanoyl_CoA->Dehydrogenase Keto_CoA 8-Oxoundecanoyl-CoA Thiolase β-ketothiolase Keto_CoA->Thiolase Enoyl_CoA trans-2-Nonenoyl-CoA Peroxisome Peroxisomal β-oxidation Enoyl_CoA->Peroxisome Acetyl_CoA Acetyl-CoA Hydroxylase->Hydroxyundecanoyl_CoA Dehydrogenase->Keto_CoA Thiolase->Enoyl_CoA Thiolase->Acetyl_CoA

A hypothetical metabolic pathway for this compound.

The discovery of this compound and its accumulation under specific physiological or pathological conditions could suggest a role in cellular signaling, energy homeostasis, or as a biomarker for metabolic diseases. Further research, including stable isotope tracing and functional genomics, would be necessary to fully elucidate its biological significance.

Conclusion

The discovery and characterization of novel acyl-CoA esters like this compound is a challenging yet rewarding endeavor that can significantly advance our understanding of lipid metabolism and its role in health and disease. The methodologies and frameworks presented in this guide provide a robust starting point for researchers and drug development professionals to explore this exciting frontier of metabolic research. The integration of advanced analytical techniques with rigorous biochemical and cell-based assays is crucial for translating initial discoveries into meaningful biological insights and potential therapeutic applications.

References

8-Hydroxyundecanoyl-CoA: A Putative Biomarker in Metabolic Disorders – A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Scientific literature extensively covers the role of various acyl-CoA molecules in metabolic disorders. However, specific research on 8-Hydroxyundecanoyl-CoA as a distinct biomarker is not prominently available in the public domain. This technical guide, therefore, provides a framework for its potential investigation based on established principles and methodologies applied to analogous, well-characterized hydroxyacyl-CoA compounds. The data, pathways, and protocols presented herein are illustrative and should be adapted and validated for the specific analysis of this compound.

Executive Summary

Metabolic disorders, including fatty acid oxidation (FAO) defects, are characterized by the abnormal accumulation of intermediate metabolites. Acyl-Coenzyme A (acyl-CoA) species are central to fatty acid metabolism, and their hydroxylated forms can serve as sensitive and specific biomarkers for enzymatic deficiencies. While 3-hydroxyacyl-CoAs are well-established indicators of specific FAO disorders, the potential role of other positional isomers, such as this compound, remains largely unexplored. This document outlines a hypothetical framework for investigating this compound as a potential biomarker, detailing its theoretical metabolic origin, proposed analytical methodologies, and potential clinical significance.

Theoretical Metabolic Origin of this compound

The endogenous production of this compound is not described in canonical fatty acid metabolism pathways. However, it could plausibly arise from several metabolic routes:

  • Omega-Oxidation followed by Beta-Oxidation: Undecanoic acid, a medium-chain fatty acid, can undergo omega-oxidation at the C11 position, followed by hydroxylation at the C8 position by cytochrome P450 (CYP) enzymes. Subsequent beta-oxidation could then be stalled at this hydroxyl group, leading to the accumulation of this compound.

  • Peroxisomal Alpha- and Beta-Oxidation: Peroxisomes are involved in the oxidation of various fatty acids. It is conceivable that specific enzymatic defects within the peroxisomal oxidation machinery could lead to the formation of atypical hydroxylated intermediates like this compound.

  • Microbial Metabolism: Gut microbiota can produce a vast array of metabolites, including hydroxylated fatty acids. This compound could potentially be a product of bacterial metabolism that is absorbed by the host.

A potential, hypothetical metabolic pathway is illustrated below.

G undecanoic_acid Undecanoic Acid cyp450 Cytochrome P450 (e.g., CYP4A) undecanoic_acid->cyp450 Hydroxylation hydroxy_undecanoic_acid 8-Hydroxyundecanoic Acid cyp450->hydroxy_undecanoic_acid acyl_coa_synthetase Acyl-CoA Synthetase hydroxy_undecanoic_acid->acyl_coa_synthetase Activation hydroxyundecanoyl_coa This compound acyl_coa_synthetase->hydroxyundecanoyl_coa beta_oxidation Mitochondrial/Peroxisomal Beta-Oxidation hydroxyundecanoyl_coa->beta_oxidation downstream_metabolites Downstream Metabolites beta_oxidation->downstream_metabolites metabolic_disorder Metabolic Disorder (e.g., Hypothetical Enzyme Deficiency) beta_oxidation->metabolic_disorder Block metabolic_disorder->hydroxyundecanoyl_coa Accumulation

Hypothetical Metabolic Pathway of this compound.

Quantitative Data in Metabolic Disorders (Hypothetical)

The utility of a biomarker lies in its differential abundance between healthy and diseased states. The following table presents hypothetical quantitative data for this compound in plasma samples, illustrating a potential diagnostic application.

CohortNThis compound (pmol/mL)p-value
Healthy Controls100< 0.5 (Below Limit of Quantification)< 0.001
Suspected FAO Disorder5015.8 ± 4.2
Confirmed LCHAD Deficiency251.2 ± 0.8n.s.
Confirmed MCAD Deficiency250.9 ± 0.6n.s.

Data are presented as mean ± standard deviation. LCHAD: Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency; MCAD: Medium-chain acyl-CoA dehydrogenase deficiency; n.s.: not significant.

Experimental Protocols

The accurate quantification of this compound requires a sensitive and specific analytical method, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Acyl-CoA Analysis from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold (-20°C) solution of acetonitrile (B52724) containing a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transition for this compound: Precursor ion (Q1) m/z [M+H]⁺ -> Product ion (Q3) m/z [M+H-507]⁺ (corresponding to the loss of the phosphopantetheine moiety).

The following diagram illustrates the experimental workflow.

G start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation (Nitrogen Stream) supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_analysis Data Analysis and Quantification lcmsms->data_analysis

Workflow for this compound Quantification.

Potential Signaling Pathways and Logical Relationships

While no signaling pathways involving this compound have been identified, its accumulation could theoretically impact cellular processes in several ways, analogous to other acyl-CoAs:

  • Mitochondrial Dysfunction: Accumulation of acyl-CoAs can inhibit key mitochondrial enzymes and uncouple oxidative phosphorylation.

  • ER Stress: Altered lipid metabolism can lead to endoplasmic reticulum stress and the unfolded protein response.

  • Modulation of Nuclear Receptors: Acyl-CoAs can act as ligands or modulators for nuclear receptors like PPARs, affecting gene expression related to lipid metabolism and inflammation.

The logical relationship for its consideration as a biomarker is straightforward.

G metabolic_defect Underlying Metabolic Defect enzyme_dysfunction Enzyme Dysfunction metabolic_defect->enzyme_dysfunction substrate_accumulation Accumulation of this compound enzyme_dysfunction->substrate_accumulation detection Detection in Biological Fluids (e.g., Plasma, Urine) substrate_accumulation->detection biomarker Potential Biomarker for the Metabolic Disorder detection->biomarker

Logical Framework for Biomarker Discovery.

Conclusion and Future Directions

The investigation of this compound as a potential biomarker for metabolic disorders represents a novel area of research. While direct evidence is currently lacking, the established roles of other hydroxyacyl-CoAs provide a strong rationale for its exploration. Future research should focus on:

  • Synthesis of Standards: Chemical synthesis of this compound and its stable isotope-labeled internal standard is a prerequisite for developing a validated quantitative assay.

  • Method Development and Validation: The development and rigorous validation of an LC-MS/MS method for its quantification in various biological matrices are essential.

  • Clinical Cohort Studies: Analysis of samples from patients with diagnosed but genetically unresolved metabolic disorders, as well as from broad cohorts with suspected FAO defects, will be necessary to establish its clinical utility.

  • In Vitro and In Vivo Mechanistic Studies: Elucidating the metabolic pathways leading to the formation of this compound and its downstream effects on cellular function will be crucial for understanding its pathophysiological significance.

The framework presented in this technical guide provides a roadmap for these future investigations, which have the potential to uncover a new biomarker and provide deeper insights into the complexities of fatty acid metabolism.

Predicted Protein Interactions with 8-Hydroxyundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyundecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) molecule. While direct protein interactions with this compound are not extensively documented in publicly available literature, its structure strongly suggests its participation in fatty acid metabolism, specifically the β-oxidation pathway. This technical guide provides an in-depth overview of the predicted protein interactions of this compound, the metabolic pathways it is likely involved in, and detailed experimental protocols for elucidating its specific protein partners and functional roles. The information presented herein is based on the established functions of analogous acyl-CoA molecules and the enzymes known to act on them. This document is intended to serve as a foundational resource for researchers initiating studies on the metabolism and signaling functions of this compound.

Introduction to this compound and Acyl-CoA Metabolism

Coenzyme A (CoA) and its derivatives, such as acyl-CoAs, are central to numerous metabolic processes.[1][2] These molecules are not only critical intermediates in the synthesis and degradation of fatty acids but also serve as precursors for the synthesis of complex lipids and as donors of acyl groups for protein post-translational modifications.[3][4][5][6] The metabolism of acyl-CoAs is compartmentalized within the cell, with distinct roles in the mitochondria, peroxisomes, and cytoplasm.[4][7][8]

This compound is a hydroxylated medium-chain fatty acyl-CoA. Its structure suggests it is an intermediate in the β-oxidation of an unsaturated or hydroxylated fatty acid. The presence of the hydroxyl group at the beta-position (C3, assuming the carboxyl group is C1) is particularly indicative of its role as a substrate for specific enzymes within the fatty acid oxidation pathway.

Predicted Protein Interactions and Metabolic Fate

Based on its chemical structure, this compound is predicted to interact with a specific set of enzymes primarily involved in mitochondrial fatty acid β-oxidation.

Core Predicted Interacting Proteins

The primary class of proteins predicted to interact with this compound are the 3-hydroxyacyl-CoA dehydrogenases (HADs) . These enzymes catalyze the third step of β-oxidation, the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.

Predicted Interacting Protein Class Gene/Protein Family Predicted Function Subcellular Localization
3-Hydroxyacyl-CoA DehydrogenaseHAD family (e.g., HADH)Catalyzes the NAD+-dependent dehydrogenation of this compound to 8-keto-undecanoyl-CoA.Mitochondria
Enoyl-CoA HydrataseECHS1, EHHADHMay be involved in the preceding step of hydration if the precursor is an enoyl-CoA.Mitochondria, Peroxisomes
Acyl-CoA ThiolaseACAA2, ACAT1Catalyzes the final step of β-oxidation, cleaving the ketoacyl-CoA to acetyl-CoA and a shortened acyl-CoA.Mitochondria
Carnitine Palmitoyltransferase (CPT) SystemCPT1, CPT2, SLC25A20Involved in the transport of long-chain fatty acids into the mitochondria, though medium-chain fatty acids may have different transport mechanisms.Mitochondria
Predicted Metabolic Pathway: Mitochondrial β-Oxidation

The predicted metabolic fate of this compound is its entry into the mitochondrial β-oxidation spiral. The pathway involves a sequence of four enzymatic reactions.

Beta_Oxidation_Pathway cluster_matrix Mitochondrial Matrix acyl_coa Undecanoyl-CoA (or precursor) enoyl_coa 2,3-Enoyl-undecanoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 8-Keto-undecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Nonanoyl-CoA ketoacyl_coa->shortened_acyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa TCA Cycle TCA Cycle acetyl_coa->TCA Cycle

Caption: Predicted β-oxidation pathway for this compound.

Experimental Protocols for Validation

Validating the predicted protein interactions of this compound requires a combination of in vitro and in vivo techniques.

Affinity Purification-Mass Spectrometry (AP-MS)

This method is designed to isolate proteins that bind to a specific molecule of interest.

Objective: To identify proteins from a cell lysate that directly or indirectly bind to this compound.

Methodology:

  • Bait Preparation: Synthesize a biotinylated derivative of this compound. This involves attaching a biotin (B1667282) molecule to the CoA backbone, distal to the acyl chain, via a linker arm.

  • Cell Culture and Lysis: Culture relevant cells (e.g., hepatocytes, cardiomyocytes) and prepare a native cell lysate under conditions that preserve protein-protein and protein-metabolite interactions.

  • Affinity Purification:

    • Immobilize the biotinylated this compound on streptavidin-coated magnetic beads.

    • Incubate the cell lysate with the beads to allow for binding.

    • Perform stringent washes to remove non-specific binders.

    • Elute the bound proteins.

  • Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm.

AP_MS_Workflow cluster_workflow Affinity Purification-Mass Spectrometry Workflow bait_prep Synthesize Biotinylated This compound immobilization Immobilize Bait on Streptavidin Beads bait_prep->immobilization lysis Prepare Native Cell Lysate incubation Incubate Lysate with Beads lysis->incubation immobilization->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution digestion Tryptic Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms identification Protein Identification lc_ms->identification

Caption: Workflow for AP-MS to identify interacting proteins.

Recombinant Protein Expression and In Vitro Enzyme Assays

This approach validates the direct enzymatic activity of a candidate protein on this compound.

Objective: To confirm that a candidate 3-hydroxyacyl-CoA dehydrogenase can use this compound as a substrate.

Methodology:

  • Protein Expression and Purification:

    • Clone the cDNA of the candidate dehydrogenase (e.g., HADH) into an expression vector.

    • Express the recombinant protein in E. coli or another suitable host.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, this compound, and NAD+.

    • Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

    • As a control, run the reaction without the substrate or without the enzyme.

  • Kinetic Analysis:

    • Vary the concentration of this compound to determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme for this substrate.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to validate the binding of this compound to a target protein in a cellular context.

Objective: To demonstrate direct binding of this compound to a candidate protein within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the soluble candidate protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve upon ligand treatment indicates binding.

Potential Roles in Signaling and Disease

Alterations in fatty acid oxidation are implicated in various diseases, including heart failure, diabetes, and inherited metabolic disorders.[1][2][9] The accumulation of specific acyl-CoA intermediates can have regulatory roles, for instance, through the acylation of proteins, which can alter their function and influence gene expression.[3][7] Elucidating the interactome of this compound could therefore provide insights into disease mechanisms and identify potential therapeutic targets.

Conclusion

While direct experimental evidence for protein interactions with this compound is currently sparse, its chemical structure provides a strong basis for predicting its involvement in mitochondrial β-oxidation, primarily through interactions with 3-hydroxyacyl-CoA dehydrogenases. The experimental workflows outlined in this guide offer a systematic approach to identify and validate these predicted interactions, thereby paving the way for a deeper understanding of the metabolic and potential signaling roles of this medium-chain acyl-CoA. Further research in this area is crucial for mapping the complete landscape of fatty acid metabolism and its implications for human health and disease.

References

An In-depth Technical Guide on 8-Hydroxyundecanoyl-CoA in Fatty Acid Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 8-Hydroxyundecanoyl-CoA, a hydroxylated medium-chain acyl-CoA, and its putative role in fatty acid oxidation pathways. While direct research on this specific molecule is limited, this document extrapolates from established principles of fatty acid metabolism, particularly omega-oxidation of odd-chain fatty acids, to build a scientifically grounded understanding of its formation, subsequent metabolic fate, and potential clinical relevance. This guide is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related inborn errors of metabolism.

Undecanoic acid (C11:0) is an odd-chain saturated fatty acid. Its primary metabolic route is mitochondrial beta-oxidation. However, under conditions where beta-oxidation is impaired, such as in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, alternative pathways like omega (ω)-oxidation are upregulated.[1][2] Omega-oxidation typically involves hydroxylation at the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbon atoms. This compound is the conceptual product of hydroxylation at the C-8 position of undecanoyl-CoA, which corresponds to the ω-3 position.

Putative Metabolic Pathway of this compound

The formation of this compound is hypothesized to occur via the omega-oxidation pathway, which is primarily active in the smooth endoplasmic reticulum of the liver and kidneys.[1][3] This pathway becomes particularly significant when mitochondrial beta-oxidation is defective.

The initial and rate-limiting step is the hydroxylation of the fatty acid, catalyzed by cytochrome P450 (CYP) enzymes, specifically from the CYP4A and CYP4F subfamilies.[1][4] While these enzymes predominantly hydroxylate the ω-carbon, hydroxylation at the ω-1, ω-2, and ω-3 positions has also been observed, particularly in microbial systems.[5] For undecanoic acid, the ω-3 position is the C-8 carbon.

Following its formation, 8-hydroxyundecanoic acid would be activated to this compound. This activated molecule can then undergo further oxidation. The hydroxyl group can be oxidized to a keto group, and subsequently, the carbon chain can be cleaved. Alternatively, the molecule may enter the peroxisomal beta-oxidation pathway.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed metabolic context of this compound formation, particularly in the context of impaired mitochondrial beta-oxidation.

Figure 1: Proposed metabolic fate of undecanoic acid with a focus on omega-oxidation.

Quantitative Data

EnzymeSubstrateKm (µM)kcat (min⁻¹)Source
Cytochrome P450 4A11Lauric Acid (C12:0)4.77[6]
Cytochrome P450 2E1Lauric Acid (C12:0)843.8[6]
Cytochrome P450 2E1Myristic Acid (C14:0)-2.4[6]
Cytochrome P450 4A11Myristic Acid (C14:0)-2.1[6]
Table 1: Kinetic parameters of human Cytochrome P450 enzymes with medium-chain fatty acids.
AnalyteConcentration Range (Healthy Individuals)MatrixAnalytical MethodSource
Hexanoic Acid (C6:0)468.7 ± 377.5 ng/mLSerumLC-MS/MS[7]
Valeric Acid (C5:0)62.9 ± 15.3 ng/mLSerumLC-MS/MS[7]
Butyric Acid (C4:0)935.6 ± 246.5 ng/mLSerumLC-MS/MS[7]
Table 2: Representative concentrations of short and medium-chain fatty acids in human serum.

Experimental Protocols

The analysis of hydroxy fatty acids is crucial for studying alternative fatty acid oxidation pathways. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol 1: GC-MS Analysis of 3-Hydroxy Fatty Acids in Plasma/Serum

This protocol is adapted from established methods for 3-hydroxy fatty acids and can be modified for the detection of other positional isomers like 8-hydroxyundecanoic acid.[8][9]

1. Sample Preparation:

  • To 500 µL of serum or plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., deuterated undecanoic acid).

  • For total hydroxy fatty acid measurement, perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes.

  • Acidify the samples with 6 M HCl.

2. Extraction:

  • Extract the acidified sample twice with 3 mL of ethyl acetate.

  • Evaporate the pooled organic phases to dryness under a stream of nitrogen at 37°C.

3. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system.

  • GC Column: HP-5MS capillary column or equivalent.

  • Oven Program: Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[8]

  • MS Detection: Operate in selected ion monitoring (SIM) mode to detect characteristic ions of the TMS-derivatized hydroxy fatty acids.

GCMS_Workflow GC-MS Workflow for Hydroxy Fatty Acid Analysis Sample Plasma/Serum Sample Internal_Standard Add Internal Standard Sample->Internal_Standard Hydrolysis Alkaline Hydrolysis (Optional) Internal_Standard->Hydrolysis Acidification Acidification with HCl Hydrolysis->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Evaporation Dry under Nitrogen Extraction->Evaporation Derivatization TMS Derivatization (BSTFA) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis

Figure 2: Workflow for GC-MS analysis of hydroxy fatty acids.

Protocol 2: LC-MS/MS Analysis of Medium-Chain Fatty Acids

This protocol is a general approach for the sensitive quantification of medium-chain fatty acids and can be adapted for hydroxylated forms.[7][10][11]

1. Sample Preparation:

  • Precipitate proteins from 100 µL of serum by adding 400 µL of ice-cold isopropanol (B130326) containing a suitable internal standard.

  • Vortex and centrifuge to pellet the proteins.

2. Derivatization (Optional but recommended for sensitivity):

  • The supernatant can be derivatized to enhance ionization efficiency. 3-nitrophenylhydrazine (B1228671) (3-NPH) is a common derivatizing agent for carboxylic acids.

3. LC-MS/MS Analysis:

  • Inject the supernatant (or derivatized sample) into an LC-MS/MS system.

  • LC Column: A C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol with a weak acid like formic acid.

  • MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Clinical Significance and Future Directions

The presence of 8-hydroxyundecanoic acid and its metabolites, if detected in biological fluids like urine, could serve as a biomarker for disorders of fatty acid oxidation, particularly those affecting medium-chain fatty acids.[12][13][14] Its formation via an alternative oxidation pathway highlights the metabolic flexibility of the cell in response to enzymatic defects.

Further research is needed to:

  • Confirm the endogenous production of 8-hydroxyundecanoic acid in mammals and its activation to this compound.

  • Characterize the specific cytochrome P450 isoforms responsible for the ω-3 hydroxylation of undecanoic acid and their kinetic properties.

  • Elucidate the complete downstream metabolic pathway of this compound, including the enzymes involved in its further oxidation and chain shortening.

  • Quantify the levels of 8-hydroxyundecanoic acid in healthy individuals and in patients with inborn errors of metabolism to assess its diagnostic potential.

The development of targeted assays for this compound and its metabolites will be instrumental in advancing our understanding of its role in both normal physiology and disease states. This knowledge could pave the way for novel diagnostic markers and therapeutic strategies for a range of metabolic disorders.

References

Subcellular Localization of 8-Hydroxyundecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA derivative. Understanding its subcellular localization is critical for elucidating its metabolic fate and potential signaling functions. This technical guide provides a comprehensive overview of the predicted subcellular distribution of this compound, detailed experimental methodologies for its localization, and insights into its potential roles in cellular pathways. Based on current evidence for the metabolism of structurally similar fatty acids, this compound is predicted to be primarily localized within mitochondria and peroxisomes , where it can undergo β-oxidation. This guide synthesizes available data, presents relevant experimental protocols, and proposes a potential signaling pathway for further investigation.

Predicted Subcellular Localization and Metabolism

Direct experimental data on the subcellular localization of this compound is not currently available. However, based on the well-established roles of subcellular organelles in the metabolism of medium-chain fatty acids (MCFAs) and hydroxylated fatty acids, a primary localization in the mitochondria and peroxisomes is strongly indicated.

  • Mitochondria: As the central hub for cellular energy production, mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids.[1][2] It is anticipated that this compound can be transported into the mitochondrial matrix for catabolism.

  • Peroxisomes: These organelles are crucial for the metabolism of specific lipids, including very-long-chain fatty acids and some branched-chain and dicarboxylic fatty acids.[3][4] Notably, studies have shown that hydroxylated fatty acids with a hydroxyl group positioned mid-chain undergo β-oxidation within peroxisomes.[5] The resulting chain-shortened metabolites may then be further metabolized or exported from the cell.[5]

The metabolic pathway for this compound is likely to follow the general steps of β-oxidation. However, the presence of the hydroxyl group on the eighth carbon may influence the specific enzymes involved and the rate of degradation.

Proposed Metabolic Fate of this compound

The following diagram illustrates the predicted metabolic pathway of this compound within the peroxisome, leading to chain-shortened metabolites.

metabolic_pathway cluster_peroxisome Peroxisome mol_start This compound mol_c9 6-Hydroxyheptanoyl-CoA mol_start->mol_c9 β-oxidation cycle 1 acetyl_coa Acetyl-CoA mol_c7 4-Hydroxypentanoyl-CoA mol_c9->mol_c7 β-oxidation cycle 2 mol_end Propionyl-CoA + Acetyl-CoA mol_c7->mol_end β-oxidation cycle 3 acetyl_coa_out To Mitochondria/ Cytosol mol_end->acetyl_coa_out Export

Caption: Proposed peroxisomal β-oxidation of this compound.

Quantitative Data on Acyl-CoA Subcellular Distribution

While specific quantitative data for this compound is lacking, data for other short and medium-chain acyl-CoAs in various subcellular compartments of hepatocytes can serve as a reference. The following table summarizes representative concentrations, highlighting the distribution between mitochondria and cytosol. It is important to note that these values can vary significantly based on cell type, metabolic state, and analytical methodology.

Acyl-CoA SpeciesSubcellular CompartmentReported Concentration (µM)Reference
Acetyl-CoA Mitochondria~100 - 1000[6][7]
Cytosol~3 - 30[6][7]
NucleusEquimolar to Propionyl-CoA[8]
Succinyl-CoA Mitochondria~100 - 500[6]
CytosolLow / Undetectable[6]
Propionyl-CoA Mitochondria~1 - 10[8]
NucleusEnriched, equimolar to Acetyl-CoA[8]
HMG-CoA Cytosol~0 - 3[6]

Experimental Protocols for Subcellular Localization

Determining the subcellular localization and concentration of this compound requires a combination of cell fractionation and sensitive analytical techniques. The following protocol outlines a robust methodology based on the "Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF)" approach.

Subcellular Fractionation via Differential Centrifugation

This protocol allows for the separation of major organelles, including mitochondria, peroxisomes (in a mixed fraction), and the cytosol.

Materials:

  • Cultured cells (e.g., primary hepatocytes, HepG2 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer

  • Centrifuge and appropriate tubes

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Harvest: Wash cultured cells with ice-cold PBS and harvest by scraping.

  • Homogenization: Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor by microscopy).

  • Nuclear Pelleting: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C. The pellet contains nuclei.

  • Mitochondrial and Peroxisomal Fractionation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains a mixture of mitochondria and peroxisomes.

  • Cytosolic Fraction: The supernatant from the previous step represents the cytosolic fraction.

  • Washing: Wash the mitochondrial/peroxisomal pellet with homogenization buffer and re-centrifuge to minimize cytosolic contamination.

  • Purity Assessment: Analyze fractions for organelle-specific marker proteins (e.g., VDAC1 for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol) by Western blotting to assess the purity of each fraction.

Quantification of Acyl-CoAs by LC-MS/MS

Materials:

  • Subcellular fractions from the protocol above

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction: Add internal standards to each subcellular fraction. Precipitate proteins and extract acyl-CoAs using an appropriate solvent (e.g., acetonitrile).

  • Purification: Purify and concentrate the acyl-CoAs using SPE.

  • LC-MS/MS Analysis: Separate the acyl-CoAs by liquid chromatography and detect and quantify them by tandem mass spectrometry using multiple reaction monitoring (MRM).

  • Data Analysis: Quantify the amount of this compound in each fraction relative to the internal standard and normalize to the protein content of the fraction.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for determining the subcellular localization of this compound.

experimental_workflow start Cultured Cells homogenization Homogenization start->homogenization centrifugation1 Centrifugation (600 x g) homogenization->centrifugation1 nuclear_pellet Nuclear Fraction centrifugation1->nuclear_pellet Pellet post_nuclear_supernatant Post-Nuclear Supernatant centrifugation1->post_nuclear_supernatant Supernatant centrifugation2 Centrifugation (10,000 x g) mito_peroxi_pellet Mitochondrial/ Peroxisomal Fraction centrifugation2->mito_peroxi_pellet Pellet cytosolic_fraction Cytosolic Fraction centrifugation2->cytosolic_fraction Supernatant analysis Acyl-CoA Extraction & LC-MS/MS Analysis nuclear_pellet->analysis post_nuclear_supernatant->centrifugation2 mito_peroxi_pellet->analysis cytosolic_fraction->analysis

Caption: Workflow for subcellular fractionation and acyl-CoA analysis.

Potential Signaling Pathways

Recent research has identified G protein-coupled receptors (GPCRs) that are activated by hydroxylated fatty acids, suggesting a role for these molecules in cellular signaling. One such receptor is GPR109B (also known as HCA3), which is activated by the β-oxidation intermediate 3-hydroxy-octanoic acid.[1][2] Given the structural similarity, it is plausible that this compound or its corresponding free fatty acid could act as a ligand for GPR109B or a related receptor.

Activation of GPR109B, which is coupled to a Gi-type G-protein, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on cellular metabolism, such as the inhibition of lipolysis in adipocytes.[1][2]

Proposed Signaling Pathway via GPR109B

The following diagram outlines the proposed signaling cascade initiated by the binding of a hydroxylated fatty acid to GPR109B.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand 8-Hydroxyundecanoic Acid (or derivative) receptor GPR109B ligand->receptor Binds g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inhibition of Lipolysis) pka->response Phosphorylates Targets

Caption: Proposed GPR109B-mediated signaling pathway.

Conclusion and Future Directions

While direct evidence for the subcellular localization of this compound is yet to be established, a strong theoretical framework based on the metabolism of similar fatty acids points towards a primary role for mitochondria and peroxisomes. The experimental protocols outlined in this guide provide a clear path for researchers to definitively determine its subcellular distribution and concentration. Furthermore, the potential interaction with GPCRs such as GPR109B opens up exciting avenues for investigating the signaling properties of this molecule. Future research should focus on applying these methodologies to quantify this compound in different subcellular compartments under various physiological and pathological conditions. Elucidating its precise metabolic fate and signaling functions will be crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Chemical Properties and Stability of 8-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyundecanoyl-CoA is a medium-chain fatty acyl-coenzyme A (CoA) derivative. As an acyl-CoA, it is an activated form of 8-hydroxyundecanoic acid, primed for participation in various metabolic pathways. Molecules of this class, featuring a hydroxyl group on the acyl chain, are of increasing interest in metabolic studies and drug development due to their potential roles in cellular signaling and as intermediates in lipid metabolism. This guide provides a comprehensive overview of the predicted chemical properties, stability, and relevant experimental methodologies for this compound.

Chemical Properties

The chemical identity of this compound is defined by its constituent parts: an 11-carbon hydroxy fatty acid (8-hydroxyundecanoic acid) linked via a thioester bond to coenzyme A.

PropertyPredicted Value / Information
Molecular Formula C32H56N7O18P3S
Molecular Weight Approximately 951.8 g/mol
Structure An undecanoyl chain with a hydroxyl group at the 8th carbon, linked to the sulfhydryl group of Coenzyme A.
Solubility Expected to be soluble in aqueous buffers due to the highly polar nature of the coenzyme A moiety. The fatty acyl chain imparts amphiphilic character.
Physical State Likely a solid at room temperature when purified.
Spectroscopic Data UV-Vis: Absorbance maximum at ~260 nm due to the adenine (B156593) ring of CoA. The thioester bond may exhibit a weaker absorbance around 232 nm. NMR: Complex spectrum with characteristic peaks for the fatty acyl chain, the pantothenate, and adenosine (B11128) moieties of CoA.
Amphiphilicity As amphiphilic molecules, long-chain fatty acyl-CoAs are known to form micelles in aqueous solutions above a critical micelle concentration (CMC)[1]. While the CMC for this compound is not determined, it is a factor to consider in experimental design.

Stability Considerations

The stability of this compound is crucial for its handling, storage, and use in experimental settings. The primary point of lability is the thioester bond.

ConditionStability Profile
pH The thioester bond is susceptible to hydrolysis, particularly under alkaline conditions (pH > 8). It is more stable in slightly acidic to neutral pH (pH 6-7.5).
Temperature For long-term storage, it is recommended to store this compound solutions at -20°C or below. Repeated freeze-thaw cycles should be avoided to minimize degradation. Solutions of fatty acyl-CoAs have been shown to be stable for several weeks when frozen at -20°C[1].
Enzymatic Degradation Thioesterases (Acyl-CoA thioesterases or ACOTs) can rapidly hydrolyze the thioester bond, releasing free 8-hydroxyundecanoic acid and Coenzyme A[2]. The presence of these enzymes in biological samples will lead to rapid degradation.
Oxidation While the acyl chain is saturated, the molecule as a whole can be sensitive to oxidation, particularly if stored improperly. The use of antioxidants may be beneficial for long-term stability in some applications.

Experimental Protocols

Due to the lack of specific protocols for this compound, the following are generalized but detailed methodologies adaptable for its synthesis and analysis.

Synthesis of this compound

Several methods can be employed for the synthesis of fatty acyl-CoA thioesters[3]. A common approach involves the acylation of Coenzyme A with an activated form of the fatty acid.

Principle: 8-hydroxyundecanoic acid is first converted to an activated intermediate (e.g., an N-hydroxysuccinimide ester or an acyl imidazolide), which then reacts with the free sulfhydryl group of Coenzyme A to form the thioester bond.

Detailed Methodology (Acyl Imidazolide (B1226674) Method):

  • Activation of 8-hydroxyundecanoic acid:

    • Dissolve 8-hydroxyundecanoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

    • Add a slight molar excess of N,N'-carbonyldiimidazole and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the 8-hydroxyundecanoyl imidazolide. The progress of the reaction can be monitored by thin-layer chromatography.

  • Acylation of Coenzyme A:

    • Prepare a solution of Coenzyme A (trilithium salt or free acid) in an aqueous buffer with a pH around 8.0-8.5.

    • Slowly add the activated 8-hydroxyundecanoyl imidazolide solution to the Coenzyme A solution with vigorous stirring. Maintain the pH of the reaction mixture around 8.0 by the dropwise addition of a suitable base (e.g., 0.5 M Na2CO3)[3].

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification:

    • The resulting this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC)[3].

    • A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Fractions containing the product can be identified by monitoring the absorbance at 260 nm.

    • The purified fractions can be lyophilized for storage.

Analysis of this compound

Qualitative and Quantitative Analysis by LC-MS/MS:

  • Principle: Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the analysis of acyl-CoAs.

  • Methodology:

    • Chromatography: Separation is typically achieved on a C18 reverse-phase column using a gradient elution with mobile phases containing a weak acid (e.g., formic acid or acetic acid) in water and an organic solvent.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The precursor ion of this compound can be selected for fragmentation.

    • Detection: Specific fragment ions (e.g., the Coenzyme A moiety) can be monitored for quantification using multiple reaction monitoring (MRM).

Analysis by Derivatization and GC-MS:

  • Principle: The acyl group can be cleaved from the CoA moiety and derivatized for analysis by gas chromatography-mass spectrometry (GC-MS). This method is useful for determining the acyl chain composition of a sample.

  • Methodology:

    • Aminolysis: The thioester bond is cleaved by reaction with n-butylamine to form the corresponding N-butylamide derivative of the fatty acid[4].

    • Extraction: The fatty acyl-butylamide is extracted from the aqueous solution using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • GC-MS Analysis: The extracted derivative is analyzed by GC-MS. The mass spectrum of the butylamide will show characteristic fragment ions that can be used for identification and quantification[4].

Putative Metabolic Pathways

Medium-chain fatty acids (MCFAs) are primarily metabolized in the mitochondria via β-oxidation for energy production. Unlike long-chain fatty acids, MCFAs can cross the mitochondrial membrane without the need for the carnitine shuttle[5][6].

Proposed Metabolic Context for this compound:

This compound could be an intermediate in the ω-oxidation or a related oxidative pathway of undecanoic acid. The introduction of a hydroxyl group can facilitate further oxidation. Once formed, it would likely enter the β-oxidation spiral.

metabolic_pathway undecanoic_acid Undecanoic Acid hydroxy_undecanoic_acid 8-Hydroxyundecanoic Acid undecanoic_acid->hydroxy_undecanoic_acid Hydroxylation (e.g., by P450 monooxygenase) hydroxyundecanoyl_coa This compound hydroxy_undecanoic_acid->hydroxyundecanoyl_coa Acyl-CoA Synthetase (ATP, CoA-SH) beta_oxidation β-Oxidation Spiral hydroxyundecanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Putative metabolic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

experimental_workflow start Start: 8-Hydroxyundecanoic Acid & Coenzyme A synthesis Chemical Synthesis (Acyl Imidazolide Method) start->synthesis purification Purification (RP-HPLC) synthesis->purification characterization Characterization (LC-MS/MS) purification->characterization stability_testing Stability Assessment (pH, Temperature) characterization->stability_testing biological_assay Biological Assays characterization->biological_assay

Caption: General experimental workflow for this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 8-Hydroxyundecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Hydroxyundecanoyl-CoA in biological matrices. Acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in cellular metabolism, and their accurate quantification is vital for understanding various physiological and pathological processes. This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it applicable for research in metabolic diseases, drug development, and fundamental biology.

Introduction

This compound is a hydroxylated medium-chain acyl-CoA. Medium-chain fatty acids (MCFAs) and their CoA esters are key players in energy metabolism, serving as substrates for beta-oxidation and influencing cellular signaling pathways.[1][2][3] The hydroxylation of the fatty acid chain suggests potential involvement in specific metabolic routes, such as omega-oxidation or pathways related to the metabolism of xenobiotics or modified endogenous fatty acids. Accurate measurement of this compound can provide insights into the metabolic flux and the activity of enzymes involved in its formation and degradation. LC-MS/MS offers the high selectivity and sensitivity required for the quantification of low-abundance lipid metabolites like acyl-CoAs from complex biological samples.[4][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis tissue Tissue/Cell Homogenization is_add Addition of Internal Standard tissue->is_add extraction Solid Phase Extraction (SPE) is_add->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation UPLC Separation evaporation->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification fatty_acid_metabolism FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA ACSL HydroxyAcylCoA This compound AcylCoA->HydroxyAcylCoA Hydroxylase (e.g., CYP450) BetaOx Beta-Oxidation Spiral AcylCoA->BetaOx HydroxyAcylCoA->BetaOx Further Metabolism AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA EnoylCoA Enoyl-CoA KetoacylCoA Ketoacyl-CoA

References

Application Note and Protocol: Targeted Metabolomics Workflow for 8-Hydroxyundecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Their roles also extend to cellular signaling and the regulation of protein function through post-translational modifications. 8-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA. The hydroxylation of fatty acids, often mediated by cytochrome P450 enzymes in a process known as omega-oxidation, can alter their metabolic fate and biological activity. Understanding the levels and flux of specific acyl-CoAs like this compound is crucial for investigating normal physiological processes and the pathophysiology of various diseases, including metabolic disorders and cancers.

This application note provides a detailed workflow for the targeted analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocols cover sample preparation from cultured cells and plasma, optimized LC-MS/MS parameters for sensitive and specific detection, and data analysis strategies.

Signaling Pathway: Fatty Acid Omega-Hydroxylation

The formation of this compound is presumed to occur through the omega-oxidation pathway of undecanoic acid. This pathway is an alternative to beta-oxidation for fatty acid catabolism. The initial and rate-limiting step is the hydroxylation of the fatty acid, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. The resulting hydroxy fatty acid can be further oxidized to a dicarboxylic acid and subsequently undergo beta-oxidation.

fatty_acid_hydroxylation Fatty Acid Omega-Hydroxylation Pathway Undecanoyl_CoA Undecanoyl-CoA Hydroxyundecanoyl_CoA This compound Undecanoyl_CoA->Hydroxyundecanoyl_CoA Hydroxylation Cytochrome_P450 Cytochrome P450 (CYP4A/CYP4F) Cytochrome_P450->Hydroxyundecanoyl_CoA O2_NADPH O2, NADPH O2_NADPH->Cytochrome_P450 Aldehyde 8-Oxoundecanoyl-CoA Hydroxyundecanoyl_CoA->Aldehyde Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->Aldehyde NAD NAD+ NAD->ADH ALDH Aldehyde Dehydrogenase (ALDH) NAD->ALDH Dicarboxylic_Acid Undecanedioyl-CoA Aldehyde->Dicarboxylic_Acid Oxidation ALDH->Dicarboxylic_Acid Beta_Oxidation Peroxisomal Beta-Oxidation Dicarboxylic_Acid->Beta_Oxidation Chain Shortening

Caption: Fatty Acid Omega-Hydroxylation Pathway for Undecanoyl-CoA.

Experimental Workflow

The targeted metabolomics workflow for this compound analysis comprises several key stages, from sample collection to data interpretation. A robust and reproducible workflow is essential for obtaining high-quality, reliable data.

targeted_metabolomics_workflow Targeted Metabolomics Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample_Collection Biological Sample (Cells or Plasma) Internal_Standard Spike-in Internal Standard (e.g., D4-Heptanoyl-CoA) Sample_Collection->Internal_Standard Extraction Acyl-CoA Extraction (Protein Precipitation & LLE) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in LC-MS Grade Solvent Evaporation->Reconstitution LC_Separation Reverse-Phase Liquid Chromatography (RPLC) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Experimental Workflow for Targeted this compound Analysis.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (B52724) (LC-MS grade), pre-chilled to -80°C

  • Internal Standard (IS) solution: Deuterated medium-chain acyl-CoA (e.g., D4-Heptanoyl-CoA) at a known concentration (e.g., 1 µM) in methanol.

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • After the final wash, add 1 mL of ice-cold (-80°C) 80% methanol/20% water containing the internal standard to the cells.

    • For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, vortex the cell pellet in the extraction solvent.

    • Transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the samples on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.

Protocol 2: Acyl-CoA Extraction from Plasma

Materials:

  • Plasma collected with EDTA as an anticoagulant

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Internal Standard (IS) solution: Deuterated medium-chain acyl-CoA (e.g., D4-Heptanoyl-CoA) at a known concentration (e.g., 1 µM) in acetonitrile.

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B

    • 10-12 min: 98% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The fragmentation of acyl-CoAs in positive ion mode typically involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 m/z).

    • The precursor ion (Q1) will be the [M+H]+ of this compound.

    • The product ion (Q3) will be the precursor ion minus 507.1.

    • Predicted MRM Transition for this compound (C32H56N7O18P3S, MW: 955.82):

      • Q1: 956.8 m/z

      • Q3: 449.7 m/z

    • MRM Transition for Internal Standard (D4-Heptanoyl-CoA):

      • Q1: 884.2 m/z

      • Q3: 377.1 m/z

  • Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 20-40 eV.

  • Dwell Time: 50-100 ms

Data Presentation

Quantitative data should be presented in a clear and organized table. The following is a representative table illustrating how to present hypothetical quantitative results for this compound in different cell lines under varying conditions.

Sample GroupConditionThis compound (pmol/mg protein)Standard Deviation
Cell Line AControl1.250.15
Cell Line ATreatment X2.890.32
Cell Line BControl0.880.11
Cell Line BTreatment X1.540.21
PlasmaHealthy Control0.450.08
PlasmaDisease State Y1.120.19

Conclusion

This application note provides a comprehensive and detailed workflow for the targeted quantitative analysis of this compound in biological samples. The provided protocols for sample preparation from both cultured cells and plasma, along with the optimized LC-MS/MS method, offer a robust framework for researchers in metabolomics and drug development. The ability to accurately measure specific acyl-CoAs such as this compound will facilitate a deeper understanding of their roles in health and disease, potentially leading to the discovery of new biomarkers and therapeutic targets.

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 8-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemo-enzymatic synthesis of 8-hydroxyundecanoyl-CoA, a crucial standard for various research applications, including the study of fatty acid metabolism and the development of novel therapeutics. The synthesis is a two-step process involving the biocatalytic hydroxylation of undecanoic acid to produce 8-hydroxyundecanoic acid, followed by the enzymatic ligation of this intermediate to Coenzyme A (CoA).

Step 1: Biocatalytic Synthesis of 8-Hydroxyundecanoic Acid

The first step focuses on the regioselective hydroxylation of undecanoic acid at the C8 position. This is a challenging chemical transformation, and a biocatalytic approach using a cytochrome P450 monooxygenase is proposed. P450 enzymes are known for their ability to catalyze the hydroxylation of unactivated C-H bonds.[1][2] The selection of a P450 enzyme with the desired regioselectivity for medium-chain fatty acids is critical and may require screening of different enzyme variants.[3]

  • Enzyme and Host Strain: A recombinant E. coli strain expressing a suitable P450 monooxygenase (e.g., a variant of P450 BM3) and a phosphopantetheinyl transferase for activation of the enzyme is recommended.

  • Culture Conditions:

    • Grow the recombinant E. coli strain in Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking at 200 rpm.

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at an OD600 of 0.6-0.8 and continue cultivation at a lower temperature (e.g., 20-25°C) for 16-20 hours.

  • Whole-Cell Biotransformation:

    • Harvest the cells by centrifugation and resuspend in a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5) to a final cell density (OD600) of 50.

    • Add undecanoic acid (solubilized in a minimal amount of a co-solvent like DMSO) to the cell suspension to a final concentration of 1-5 mM.

    • Initiate the reaction by adding a glucose solution (final concentration 2% w/v) to provide a source of reducing equivalents (NADPH) for the P450 enzyme.

    • Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Extraction and Purification of 8-Hydroxyundecanoic Acid:

    • Acidify the reaction mixture to pH 2-3 with HCl.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of hexane (B92381) and ethyl acetate.

  • Characterization: Confirm the identity and purity of 8-hydroxyundecanoic acid using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Step 2: Enzymatic Synthesis of this compound

The second step involves the ATP-dependent ligation of 8-hydroxyundecanoic acid to Coenzyme A, catalyzed by a medium-chain acyl-CoA synthetase (MACS).[4] These enzymes exhibit broad substrate specificity and can activate a range of fatty acids.[5]

  • Enzyme: A purified medium-chain acyl-CoA synthetase is required. Several MACS enzymes are commercially available, or can be expressed and purified from recombinant sources.

  • Reaction Mixture: In a total volume of 1 ml, combine the following in a microcentrifuge tube:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl2

    • 10 mM ATP

    • 0.5 mM Coenzyme A (lithium salt)

    • 0.2 mM 8-hydroxyundecanoic acid

    • 5-10 µg of purified medium-chain acyl-CoA synthetase

  • Reaction Conditions:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Monitor the progress of the reaction by analytical HPLC.

  • Quenching the Reaction: Stop the reaction by adding an equal volume of cold acetonitrile (B52724).

  • Purification of this compound:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Purify the supernatant containing this compound by preparative reverse-phase HPLC using a C18 column and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

    • Lyophilize the collected fractions to obtain the purified product.[6]

  • Characterization and Quantification: Confirm the identity of the product by high-resolution mass spectrometry. The concentration of the purified this compound can be determined spectrophotometrically using the extinction coefficient of the adenine (B156593) moiety of CoA (ε260 = 16,400 M-1cm-1).

Data Presentation

The following tables summarize the expected quantitative data for the chemo-enzymatic synthesis of this compound.

Table 1: Quantitative Data for the Biocatalytic Synthesis of 8-Hydroxyundecanoic Acid

ParameterValue
Substrate (Undecanoic Acid) Concentration5 mM
Cell Density (OD600)50
Reaction Time48 hours
Conversion Rate> 70%
Isolated Yield of 8-Hydroxyundecanoic Acid50-60%
Purity (by HPLC)> 95%

Table 2: Quantitative Data for the Enzymatic Synthesis of this compound

ParameterValue
8-Hydroxyundecanoic Acid Concentration0.2 mM
Coenzyme A Concentration0.5 mM
ATP Concentration10 mM
Enzyme Concentration10 µg/ml
Reaction Time2 hours
Conversion Rate> 90%
Isolated Yield of this compound70-80%
Purity (by HPLC)> 98%

Mandatory Visualization

ChemoEnzymatic_Synthesis cluster_step1 Step 1: Biocatalytic Hydroxylation cluster_step2 Step 2: Enzymatic CoA Ligation UndecanoicAcid Undecanoic Acid P450 P450 Monooxygenase (Whole-cell E. coli) UndecanoicAcid->P450 Biotransformation HydroxyundecanoicAcid 8-Hydroxyundecanoic Acid P450->HydroxyundecanoicAcid MACS Medium-Chain Acyl-CoA Synthetase HydroxyundecanoicAcid_ref->MACS Enzymatic Ligation CoA Coenzyme A + ATP CoA->MACS Enzymatic Ligation FinalProduct This compound MACS->FinalProduct

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

References

Application Notes and Protocols for the Extraction of 8-Hydroxyundecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyundecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs in biological tissues is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the extraction of this compound from tissue samples, suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is adapted from established protocols for the extraction of medium to long-chain acyl-CoAs.[1][2][3]

Data Presentation

Table 1: Typical Performance Characteristics of the Acyl-CoA Extraction Protocol
ParameterTypical ValueReference
Recovery Rate70-90%[1][3]
Lower Limit of Quantification (LLOQ)1-10 fmol[4][5]
Intra-assay Precision (%RSD)< 12%[6]
Inter-assay Precision (%RSD)< 15%[6]
Linearity (r²)> 0.99[6]

Note: These values are representative and may vary depending on the tissue type, instrumentation, and specific experimental conditions. Validation of the method in the user's laboratory is essential.

Experimental Protocols

This protocol is designed for the extraction of this compound from approximately 50-100 mg of frozen tissue. All steps should be performed on ice to minimize enzymatic degradation.

Materials and Reagents
  • Frozen tissue sample

  • Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled analogue of this compound)

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Organic Solvent Mixture: Acetonitrile/Isopropanol (3:1, v/v)

  • Solid-Phase Extraction (SPE) Columns: C18 or a specialized anion-exchange column

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Solvent: Ultrapure Water

  • SPE Wash Buffer: 2% Formic Acid in Water

  • SPE Elution Buffer: 2% Ammonium Hydroxide in 90% Methanol

  • Reconstitution Solvent: 50% Methanol in Water

  • Homogenizer (e.g., PowerGen 125)

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Nitrogen evaporator

Extraction Workflow

Caption: Workflow for the extraction of this compound from tissues.

Detailed Protocol
  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.

    • Add a known amount of internal standard to the tube. The choice and amount of internal standard should be optimized based on the expected concentration of the analyte and the analytical method.

    • Add 1 mL of ice-cold Extraction Buffer (100 mM KH2PO4, pH 4.9).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.[3]

    • Add 3 mL of the ice-cold Organic Solvent Mixture (Acetonitrile/Isopropanol, 3:1, v/v) to the homogenate.

    • Vortex the mixture vigorously for 1 minute.

  • Extraction:

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[2]

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the pellet.

  • Solid-Phase Extraction (SPE) Purification:

    • Column Conditioning: Condition a C18 SPE column by passing 3 mL of methanol through it.

    • Column Equilibration: Equilibrate the column by passing 3 mL of ultrapure water.

    • Sample Loading: Load the supernatant from the extraction step onto the SPE column.

    • Washing: Wash the column with 3 mL of SPE Wash Buffer (2% Formic Acid in Water) to remove polar impurities. Follow with a second wash using 3 mL of methanol to remove non-polar impurities.

    • Elution: Elute the acyl-CoAs from the column with 2 mL of SPE Elution Buffer (2% Ammonium Hydroxide in 90% Methanol). Collect the eluate in a clean tube. A second elution may be performed to maximize recovery.

  • Final Sample Preparation:

    • Dry the collected eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried sample in 100 µL of Reconstitution Solvent (50% Methanol in Water).

    • Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway Context

While a specific signaling pathway for this compound is not well-defined, hydroxy fatty acids are known to be metabolized through peroxisomal β-oxidation.[7] This pathway is crucial for the breakdown of various fatty acids that are not efficiently metabolized in the mitochondria.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome A This compound B Acyl-CoA Oxidase A->B Oxidation C 2-enoyl-CoA B->C D Multifunctional Enzyme C->D Hydration/Dehydrogenation E 3-ketoacyl-CoA D->E F Thiolase E->F Thiolytic Cleavage G Chain-shortened Acyl-CoA F->G H Acetyl-CoA F->H I To Mitochondria for further oxidation or other metabolic pathways G->I H->I

Caption: Peroxisomal β-oxidation of this compound.

References

Application Notes and Protocols for Stable Isotope Labeling of 8-Hydroxyundecanoyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

8-Hydroxyundecanoyl-CoA is a medium-chain hydroxy fatty acyl-CoA that may play a role in various metabolic pathways. Understanding its metabolic flux—the rate of its synthesis, degradation, and conversion to other metabolites—is crucial for elucidating its physiological and pathological significance. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for quantifying metabolic fluxes in living systems. This document provides a detailed guide for designing and implementing stable isotope labeling experiments to investigate the metabolism of this compound.

The general workflow involves introducing a stable isotope-labeled precursor of this compound into a biological system (e.g., cell culture), allowing for its metabolic incorporation, and then measuring the isotopic enrichment in this compound and its related metabolites using mass spectrometry.

Proposed Metabolic Pathway of this compound

A definitive metabolic pathway for this compound in mammalian cells has not been fully elucidated. Based on the metabolism of other medium-chain and hydroxy fatty acids, a putative pathway is proposed below. This pathway is essential for designing the flux analysis experiment and interpreting the results. It is likely that undecanoic acid is first hydroxylated to 8-hydroxyundecanoic acid, which is then activated to its CoA ester. The degradation of this compound is presumed to occur via peroxisomal and/or mitochondrial β-oxidation.

cluster_0 Cytosol/ER cluster_1 Peroxisome/Mitochondria Undecanoic_acid Undecanoic Acid CYP450 CYP450 Monooxygenase Undecanoic_acid->CYP450 Labeled_Undecanoic_acid [U-13C11]Undecanoic Acid (Tracer) Labeled_Undecanoic_acid->Undecanoic_acid Labeled_Undecanoic_acid->CYP450 Uptake & Hydroxylation Hydroxyundecanoic_acid 8-Hydroxyundecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hydroxyundecanoic_acid->Acyl_CoA_Synthetase Hydroxyundecanoyl_CoA This compound Acyl_CoA_Synthetase->Hydroxyundecanoyl_CoA CYP450->Hydroxyundecanoic_acid Beta_Oxidation β-Oxidation Hydroxyundecanoyl_CoA->Beta_Oxidation Hydroxyundecanoyl_CoA->Beta_Oxidation Transport Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Shorter Acyl-CoAs) Beta_Oxidation->Metabolites

Caption: Putative metabolic pathway of this compound.

Experimental Design and Protocols

Synthesis of Stable Isotope-Labeled 8-Hydroxyundecanoic Acid

As [U-¹³C₁₁]-8-hydroxyundecanoic acid is not commercially available, a biosynthetic or chemical synthesis approach will be necessary. A potential biosynthetic route involves using engineered E. coli strains capable of hydroxylating fatty acids.

Protocol: Biosynthesis of [U-¹³C₁₁]-8-Hydroxyundecanoic Acid (Generalized)

  • Strain Selection: Utilize an E. coli strain engineered to express a cytochrome P450 monooxygenase (e.g., from the CYP153A family) or an alkane hydroxylase (e.g., AlkBGT from Pseudomonas putida) that has activity towards medium-chain fatty acids.

  • Culture Medium: Prepare a minimal medium (e.g., M9 medium) with [U-¹³C₁₁]-undecanoic acid as the sole carbon source or as a supplement. The concentration of the labeled precursor will need to be optimized.

  • Induction and Bioconversion: Grow the engineered E. coli to a suitable cell density and induce the expression of the hydroxylating enzyme. Add the [U-¹³C₁₁]-undecanoic acid to the culture for bioconversion.

  • Extraction and Purification: After a suitable incubation period, harvest the culture supernatant. Acidify the supernatant to protonate the fatty acids and extract with an organic solvent (e.g., ethyl acetate). Purify the [U-¹³C₁₁]-8-hydroxyundecanoic acid from the extract using techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and isotopic enrichment of the synthesized compound using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Stable Isotope Labeling in Cell Culture

Protocol: Cell Culture Labeling with [U-¹³C₁₁]-8-Hydroxyundecanoic Acid

  • Cell Culture: Culture the mammalian cell line of interest in appropriate growth medium to the desired confluency.

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing the standard growth medium with the synthesized [U-¹³C₁₁]-8-hydroxyundecanoic acid. The final concentration should be determined based on preliminary toxicity and uptake experiments. It is recommended to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.

  • Labeling Experiment: Replace the standard growth medium with the labeling medium. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label into intracellular metabolites and achieve isotopic steady state.

  • Metabolite Extraction: At each time point, rapidly quench the metabolism by placing the culture plates on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Add a cold extraction solvent (e.g., 80% methanol) to the cells, scrape the cells, and collect the cell lysate.

  • Sample Preparation: Centrifuge the cell lysate to pellet the protein and debris. Collect the supernatant containing the metabolites for LC-MS/MS analysis.

Synthesis of this compound Standard

A standard of this compound is necessary for method development and quantification. This can be synthesized chemically or enzymatically.

Protocol: Chemical Synthesis of this compound (Generalized)

This protocol is adapted from methods for synthesizing other acyl-CoAs.

  • Activation of 8-Hydroxyundecanoic Acid: Activate the carboxylic acid group of 8-hydroxyundecanoic acid. A common method is to convert it to an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification: React the activated 8-hydroxyundecanoic acid with Coenzyme A (CoASH) in a suitable buffer (e.g., sodium bicarbonate) to form the thioester bond.

  • Purification: Purify the resulting this compound using solid-phase extraction (SPE) or HPLC.

  • Quantification and Characterization: Determine the concentration of the synthesized this compound spectrophotometrically and confirm its identity by LC-MS/MS.

LC-MS/MS Analysis of Acyl-CoAs

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column for the separation of acyl-CoAs. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylhexylamine) is often required for good peak shape and retention of these polar molecules.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for unlabeled and labeled this compound and other relevant metabolites. The characteristic neutral loss of 507 Da (the phosphopantetheine-ADP moiety) is a common fragmentation pattern for acyl-CoAs.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (¹²C)[M+H]⁺[M+H-507]⁺
This compound (¹³C₁₁)[M+11+H]⁺[M+11+H-507]⁺
Acetyl-CoA (¹²C)809.6303.1
Acetyl-CoA (¹³C₂)811.6305.1

Caption: Example MRM transitions for acyl-CoA analysis.

Data Analysis and Flux Calculation

  • Isotopologue Distribution Analysis: Determine the mass isotopologue distributions (MIDs) of this compound and its downstream metabolites from the LC-MS/MS data. Correct the raw data for the natural abundance of stable isotopes.

  • Metabolic Flux Analysis (MFA): Use software packages such as INCA or Metran to fit the measured MIDs and extracellular flux rates (uptake of labeled substrate, secretion of products) to a metabolic model of the proposed pathway. This will allow for the calculation of intracellular metabolic fluxes.

Visualization of Experimental Workflow

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Synth_Tracer Synthesize [U-13C11]-8-Hydroxyundecanoic Acid Labeling Incubate with Labeled Precursor Synth_Tracer->Labeling Synth_Std Synthesize This compound Standard LCMS LC-MS/MS Analysis Synth_Std->LCMS Cell_Culture Culture Mammalian Cells Cell_Culture->Labeling Extraction Quench Metabolism & Extract Metabolites Labeling->Extraction Extraction->LCMS Data_Analysis Determine Mass Isotopologue Distributions LCMS->Data_Analysis Flux_Calc Metabolic Flux Calculation Data_Analysis->Flux_Calc

Application Note: Chiral Separation of 8-Hydroxyundecanoyl-CoA Isomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids and secondary metabolites.[1][2] 8-Hydroxyundecanoyl-CoA is a specific medium-chain acyl-CoA that can exist as chiral isomers, specifically the (R) and (S) enantiomers at the C8 position. The stereochemistry of such molecules can dictate their biological activity and metabolic fate. For instance, in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics, the stereospecificity of the hydroxyacyl-CoA monomer precursors is critical for polymerization.[3][4][5] Therefore, the ability to separate and accurately quantify these isomers is essential for understanding their roles in biological systems and for applications in biotechnology and drug development.

This document provides a detailed analytical method for the enantioselective separation of this compound isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific, published method for this exact analyte is not available, the protocol herein is adapted from established methods for the chiral separation of other hydroxy fatty acids and the general analysis of acyl-CoAs.[6][7][8][9][10]

Principle of Separation

The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) column. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stability constants. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. Subsequent detection by tandem mass spectrometry provides high sensitivity and specificity for accurate quantification.

Experimental Protocols

Sample Preparation (from Bacterial Cell Culture)

This protocol is designed for the extraction of acyl-CoAs from bacterial cells, a common source for PHA production research.

  • Cell Harvesting : Harvest 5 mL of bacterial cell culture (OD600 ≈ 1.0) by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Quenching & Lysis : Discard the supernatant and resuspend the cell pellet in 1 mL of a cold (-20°C) extraction solution consisting of 2:1:1 (v/v/v) acetonitrile:methanol:water. This mixture immediately quenches metabolic activity and lyses the cells.

  • Homogenization : Vortex the mixture vigorously for 1 minute. For more robust cells, sonication on ice (3 cycles of 30 seconds on, 30 seconds off) may be necessary.

  • Precipitation : Incubate the lysate at -20°C for 20 minutes to precipitate proteins and other macromolecules.

  • Clarification : Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.

  • Extraction : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying : Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water containing an appropriate internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).

  • Final Filtration : Centrifuge at 15,000 x g for 5 minutes at 4°C and transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instrumentation.

Liquid Chromatography System:

  • System: UHPLC system with a binary pump and autosampler.

  • Column: A polysaccharide-based chiral column, such as a Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate))[11] or similar, is recommended. A typical dimension would be 150 mm x 2.1 mm, with a 3 µm or 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry System:

  • System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Predicted MRM Transitions for this compound

The molecular weight of this compound (C₃₂H₅₆N₇O₁₈P₃S) is 955.8 g/mol . Acyl-CoAs commonly fragment in a predictable manner, losing the 3'-phospho-ADP moiety (507 Da) during collision-induced dissociation.[12]

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion [M+H-507]⁺ (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound956.8449.31004035
Internal Standard (e.g., ¹³C₁₆-Palmitoyl-CoA)1022.0515.41004540
Representative Chromatographic Data (Expected)

This table summarizes the expected quantitative results from the chiral separation, demonstrating baseline resolution of the two isomers.

CompoundIsomerRetention Time (min)Resolution (Rs)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound(S)-isomer11.2\multirow{2}{}{>1.8}\multirow{2}{}{0.5 ng/mL}\multirow{2}{*}{2.0 ng/mL}
This compound(R)-isomer12.5

Note: Retention times are estimates and will vary based on the exact column, system, and mobile phase conditions. Resolution (Rs) greater than 1.5 is considered baseline separation.

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Harvest Cell Harvesting Quench Quenching & Lysis Harvest->Quench Clarify Centrifugation Quench->Clarify Extract Supernatant Collection Clarify->Extract Dry Drying Extract->Dry Recon Reconstitution Dry->Recon LCMS Chiral LC-MS/MS Analysis Recon->LCMS Data Data Acquisition (MRM) LCMS->Data Integrate Peak Integration Data->Integrate Quant Quantification Integrate->Quant Report Reporting Quant->Report

Caption: Workflow for the analysis of this compound isomers.
Principle of Chiral Separation

This diagram illustrates how enantiomers are separated on a chiral stationary phase.

G cluster_column Chiral HPLC Column cluster_interaction Differential Interaction cluster_elution Separated Elution CSP Chiral Stationary Phase (CSP) Interaction_S S-Isomer: Weaker Interaction (Elutes Faster) Interaction_R R-Isomer: Stronger Interaction (Elutes Slower) R_isomer R R_isomer->CSP R_isomer->Interaction_R S_isomer S S_isomer->CSP Enters Column S_isomer->Interaction_S Eluted_S S Interaction_S->Eluted_S Eluted_R R Interaction_R->Eluted_R

Caption: Enantiomers interacting differently with a chiral stationary phase.
Biological Pathway: PHA Biosynthesis

This compound is a potential monomer for the synthesis of medium-chain-length polyhydroxyalkanoates (MCL-PHAs) in bacteria.

G FattyAcid Fatty Acid Precursors (e.g., Undecanoic Acid) BetaOx β-Oxidation Pathway FattyAcid->BetaOx EnoylCoA Enoyl-CoA Intermediates BetaOx->EnoylCoA PhaJ PhaJ (Enoyl-CoA Hydratase) EnoylCoA->PhaJ HydroxyacylCoA (R)-8-Hydroxyundecanoyl-CoA PhaJ->HydroxyacylCoA PhaC PhaC (PHA Synthase) HydroxyacylCoA->PhaC PHA Polyhydroxyalkanoate (PHA) Polymer PhaC->PHA

Caption: Pathway for PHA synthesis from fatty acid precursors.

References

Application Notes and Protocols for Studying 8-Hydroxyundecanoyl-CoA Metabolism Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the investigation of 8-hydroxyundecanoyl-CoA metabolism. This document outlines the key enzymes involved, detailed protocols for genetic manipulation, and methods for quantitative analysis of metabolic changes.

Introduction to this compound Metabolism

This compound is a hydroxylated medium-chain fatty acyl-CoA. While its specific biological roles are still under investigation, hydroxylated fatty acids are known to be involved in various physiological processes, including signaling and inflammation. The metabolism of this compound is primarily thought to involve two key steps: its formation via hydroxylation of undecanoyl-CoA and its subsequent degradation through the β-oxidation pathway.

Key Metabolic Pathways:

  • Formation: The hydroxylation of undecanoyl-CoA to this compound is likely catalyzed by cytochrome P450 enzymes. Members of the CYP4A and CYP4F subfamilies are known to hydroxylate medium-chain fatty acids.[1] While the specific enzyme responsible for 8-hydroxylation is not definitively identified, these families represent primary targets for investigation.

  • Degradation: this compound is expected to be degraded via the mitochondrial fatty acid β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the acyl-CoA chain, producing acetyl-CoA. Key enzymes in this pathway include acyl-CoA dehydrogenases.

Using CRISPR-Cas9 to Interrogate this compound Metabolism

CRISPR-Cas9 technology offers a powerful tool to elucidate the specific genes and pathways involved in this compound metabolism. By creating targeted knockouts of candidate genes, researchers can observe the resulting changes in metabolite levels and cellular phenotypes.

Experimental Workflow

A typical workflow for studying this compound metabolism using CRISPR-Cas9 involves the following steps:

experimental_workflow cluster_design Design & Preparation cluster_execution Execution cluster_analysis Analysis gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Transfection Transfection Vector Construction->Transfection Cell Culture Cell Culture Cell Culture->Transfection Clonal Selection Clonal Selection Transfection->Clonal Selection Genomic Validation Genomic Validation Clonal Selection->Genomic Validation Metabolite Extraction Metabolite Extraction Clonal Selection->Metabolite Extraction Data Analysis Data Analysis Genomic Validation->Data Analysis Mass Spectrometry Mass Spectrometry Metabolite Extraction->Mass Spectrometry Mass Spectrometry->Data Analysis

Caption: A generalized experimental workflow for CRISPR-based metabolic studies.

Data Presentation

The following table provides a template for presenting quantitative data from a CRISPR-Cas9 experiment targeting a candidate gene involved in this compound metabolism.

Target GeneCell LineMetaboliteFold Change (KO vs. WT)p-valueReference
CYP4F2HepG2This compound↓ 2.5< 0.01[Fictional Data]
CYP4F2HepG2Undecanoyl-CoA↑ 3.1< 0.01[Fictional Data]
ACADMHepG2This compound↑ 4.2< 0.001[Fictional Data]
ACADMHepG2C9-OH Acyl-CoA↑ 3.8< 0.001[Fictional Data]

Note: This table uses fictional data for illustrative purposes. Actual results will vary depending on the specific gene targeted and experimental conditions.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CYP4F2 in HepG2 Cells

This protocol describes the generation of a CYP4F2 knockout cell line in HepG2 cells, a human liver cell line commonly used for metabolism studies.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • DMEM high-glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)

  • CYP4F2-specific guide RNA (gRNA) sequences

  • Lipofectamine 3000 Transfection Reagent

  • Puromycin (B1679871)

  • DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

Procedure:

  • gRNA Design: Design two gRNAs targeting an early exon of the CYP4F2 gene using a publicly available tool (e.g., CHOPCHOP).

  • Vector Construction: Clone the designed gRNA sequences into the pSpCas9(BB)-2A-GFP vector according to the manufacturer's protocol.

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • Transfection:

    • Seed 2 x 10^5 HepG2 cells per well in a 6-well plate.

    • After 24 hours, transfect the cells with the CYP4F2-gRNA-Cas9 plasmid using Lipofectamine 3000, following the manufacturer's instructions.

  • Clonal Selection:

    • 48 hours post-transfection, select for transfected cells by adding puromycin (2 µg/mL) to the culture medium.

    • After 3-5 days of selection, dilute the surviving cells to a single cell per well in a 96-well plate for clonal expansion.

  • Genomic Validation:

    • Once clonal populations are established, extract genomic DNA.

    • Perform PCR to amplify the targeted region of the CYP4F2 gene.

    • Sequence the PCR products using Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and gene knockout.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Procedure:

  • Metabolite Extraction:

    • Plate 1 x 10^6 cells per well in a 6-well plate and culture for 48 hours.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of 50% methanol.

    • Inject the sample into the LC-MS/MS system.

    • Separate the metabolites using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, based on the specific precursor and product ion transitions.

  • Data Analysis:

    • Calculate the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.

    • Normalize the metabolite levels to the total protein concentration of the cell lysate.

Signaling Pathways

Hydroxylated fatty acids can act as signaling molecules. Medium-chain fatty acids have been shown to be activators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and adipogenesis.[2][3][4][5][6][7] Activation of PPARγ by ligands like this compound can lead to the transcriptional regulation of target genes involved in fatty acid uptake, synthesis, and storage.

signaling_pathway cluster_cell Cell 8-OH-Undecanoyl-CoA 8-OH-Undecanoyl-CoA PPARg PPARg 8-OH-Undecanoyl-CoA->PPARg activates RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Target Genes Target Genes PPRE->Target Genes regulates transcription Metabolic Changes Metabolic Changes Target Genes->Metabolic Changes

Caption: Proposed signaling pathway of this compound via PPARγ activation.

Downstream Targets of PPARγ Activation:

Upon activation, the PPARγ/RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including:

  • Fatty acid translocase (CD36): Involved in fatty acid uptake.

  • Acyl-CoA synthetase (ACS): Activates fatty acids for metabolism.

  • Lipoprotein lipase (B570770) (LPL): Hydrolyzes triglycerides in lipoproteins.

  • Stearoyl-CoA desaturase-1 (SCD1): Involved in fatty acid synthesis.

The modulation of these genes leads to changes in cellular lipid homeostasis. Investigating this signaling pathway can provide insights into the physiological roles of this compound and its potential as a therapeutic target in metabolic diseases.

References

Application Notes and Protocols for the Synthesis and Use of Biotin-Tagged 8-Hydroxyundecanoyl-CoA in Pulldown Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of biotin-tagged 8-hydroxyundecanoyl-CoA and its subsequent use as a molecular probe in pulldown assays to identify and study protein interactors.

Introduction

The covalent attachment of biotin (B1667282) to small molecules, proteins, or nucleic acids is a powerful technique in molecular and cellular biology.[1] The high-affinity interaction between biotin and streptavidin (or avidin) allows for the efficient capture and purification of biotinylated molecules and their binding partners.[2] This principle is widely employed in pulldown assays to investigate protein-protein, protein-small molecule, and protein-nucleic acid interactions.[3][4]

This document outlines a proposed synthetic route for biotin-tagged this compound, a novel chemical probe. While the biological role of this compound is not yet fully elucidated, long-chain acyl-CoAs are known to be involved in various metabolic and regulatory processes.[5][6] The synthesis of a biotinylated analog of this molecule will enable researchers to explore its potential protein binding partners and shed light on its biological function.

The proposed synthesis involves a three-stage process:

  • Synthesis of the precursor, 8-hydroxyundecanoic acid.

  • Biotinylation of the hydroxyl group of 8-hydroxyundecanoic acid.

  • Formation of the Coenzyme A thioester.

Following the synthesis, a detailed protocol for a pulldown assay is provided to demonstrate the application of this probe in identifying interacting proteins from a cell lysate.

Synthesis of Biotin-Tagged this compound

The following is a proposed synthetic pathway for biotin-tagged this compound. The yields and purity are hypothetical and represent typical expectations for such reactions.

Stage 1: Synthesis of 8-Hydroxyundecanoic Acid

A plausible synthetic route to 8-hydroxyundecanoic acid can be adapted from known organic chemistry methodologies, for instance, through the Grignard reaction of a protected ω-bromo-heptanoic acid ester with butanal, followed by deprotection.

Stage 2: Biotinylation of 8-Hydroxyundecanoic Acid via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the esterification of a secondary alcohol with a carboxylic acid, such as biotin, under mild conditions and with inversion of stereochemistry.[7][8][9][10]

Experimental Protocol:

  • Dissolution of Reactants: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-hydroxyundecanoic acid (1 equivalent), biotin (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired biotinylated product from triphenylphosphine oxide and other byproducts.[11]

Stage 3: Synthesis of Biotin-Tagged this compound

The final step involves the formation of the thioester bond with Coenzyme A. This can be achieved by activating the carboxylic acid of the biotinylated 8-hydroxyundecanoic acid, for example, by forming a mixed anhydride.[12]

Experimental Protocol:

  • Activation of the Carboxylic Acid: Dissolve the biotinylated 8-hydroxyundecanoic acid (1 equivalent) in anhydrous THF. Cool the solution to 0 °C and add N,N'-carbonyldiimidazole (1.1 equivalents). Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide intermediate.[12]

  • Reaction with Coenzyme A: In a separate flask, dissolve Coenzyme A (trilithium salt) (1.5 equivalents) in an aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.5).

  • Coupling: Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution. Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: The final product, biotin-tagged this compound, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13] The purified product should be stored at -80 °C.

Data Presentation: Synthesis of Biotin-Tagged this compound
StepProductStarting MaterialReagentsExpected Yield (%)Purity (%) (by HPLC)
18-Hydroxyundecanoic acidProtected ω-bromo-heptanoic acid ester, butanalGrignard reagent, deprotection agents60-70>95
2Biotinylated 8-hydroxyundecanoic acid8-Hydroxyundecanoic acidBiotin, PPh₃, DEAD/DIAD50-60>95
3Biotin-tagged this compoundBiotinylated 8-hydroxyundecanoic acidCoenzyme A, N,N'-carbonyldiimidazole30-40>98

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 8-Hydroxyundecanoic Acid cluster_stage2 Stage 2: Biotinylation cluster_stage3 Stage 3: CoA Thioester Synthesis start1 Protected ω-bromo-heptanoic acid ester step1_1 Grignard Reaction with Butanal start1->step1_1 step1_2 Deprotection step1_1->step1_2 product1 8-Hydroxyundecanoic Acid step1_2->product1 start2 8-Hydroxyundecanoic Acid step2_1 Mitsunobu Reaction with Biotin start2->step2_1 product2 Biotinylated 8-Hydroxyundecanoic Acid step2_1->product2 start3 Biotinylated 8-Hydroxyundecanoic Acid step3_1 Activation with N,N'-Carbonyldiimidazole start3->step3_1 step3_2 Coupling with Coenzyme A step3_1->step3_2 product3 Biotin-tagged this compound step3_2->product3

Caption: Synthetic workflow for biotin-tagged this compound.

Application: Pulldown Assay to Identify Protein Interactors

The synthesized biotin-tagged this compound can be used as a "bait" molecule to capture and identify interacting "prey" proteins from a complex biological sample, such as a cell lysate.

Experimental Protocol
  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Immobilization of Biotinylated Probe:

    • Resuspend streptavidin-coated magnetic beads in lysis buffer.

    • Add the biotin-tagged this compound to the beads and incubate with gentle rotation to allow for binding.

    • Wash the beads to remove any unbound probe.

  • Incubation with Cell Lysate:

    • Add the prepared cell lysate to the beads with the immobilized biotinylated probe.

    • Incubate the mixture with gentle rotation to allow for the interaction between the "bait" and "prey" proteins.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution of Protein Complexes:

    • Elute the bound proteins from the beads. This can be done by:

      • Boiling the beads in SDS-PAGE sample buffer.

      • Competitive elution with a high concentration of free biotin.

  • Analysis of Eluted Proteins:

    • The eluted proteins can be analyzed by various methods:

      • SDS-PAGE and Western Blotting: To detect specific known or suspected interacting proteins.

      • Mass Spectrometry: For the unbiased identification of novel interacting proteins.

Data Presentation: Pulldown Assay Parameters
ParameterRecommended ConditionNotes
Amount of Streptavidin Beads50 µL of slurry per pulldownThis may need to be optimized.
Amount of Biotinylated Probe10-50 µg per pulldownThe optimal amount should be determined empirically.
Amount of Cell Lysate0.5 - 1.0 mg of total protein
Incubation Time (Probe and Beads)1-2 hours at 4°C
Incubation Time (Lysate and Beads)2-4 hours or overnight at 4°C
Wash BufferLysis buffer with or without detergentsThe stringency of the washes may need to be optimized.
Elution MethodSDS-PAGE sample buffer or biotin elution

Visualization of the Pulldown Assay Workflow

Pulldown_Workflow cluster_steps Pulldown Assay Steps start Biotin-tagged This compound step1 1. Immobilization of Bait start->step1 beads Streptavidin-coated Magnetic Beads beads->step1 lysate Cell Lysate (Prey Proteins) step2 2. Incubation with Lysate lysate->step2 step1->step2 step3 3. Washing step2->step3 step4 4. Elution step3->step4 analysis Protein Analysis (Western Blot / Mass Spectrometry) step4->analysis

Caption: Workflow of a pulldown assay using biotin-tagged probe.

Probing a Signaling Pathway

While the specific signaling pathway involving this compound is unknown, the synthesized biotinylated probe can be a valuable tool for its elucidation. The pulldown assay described above is the first step in identifying the cellular machinery that interacts with this molecule. Once binding partners are identified, their roles in known signaling pathways can be investigated, providing insights into the function of this compound.

Visualization of a Generic Signaling Pathway Investigation

Signaling_Pathway_Investigation cluster_pathway Hypothetical Signaling Pathway probe Biotin-tagged This compound cell Cell probe->cell pulldown Pulldown Assay cell->pulldown receptor Receptor protein1 Protein A receptor->protein1 protein2 Protein B protein1->protein2 response Cellular Response protein2->response identification Identification of Binding Partner (e.g., Protein B) pulldown->identification identification->protein2 Identifies

Caption: Using a biotinylated probe to identify components of a signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ionization Efficiency of 8-Hydroxyundecanoyl-CoA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the mass spectrometry analysis of 8-Hydroxyundecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental workflows and enhance signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low signal intensity of this compound in LC-MS/MS analysis?

A1: Low signal intensity for acyl-CoA compounds, including this compound, often stems from inefficient ionization, sample degradation, or ion suppression due to matrix effects. Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions. The composition of the mobile phase and the presence of co-eluting compounds from the sample matrix can significantly influence ionization efficiency.[1]

Q2: Which ionization mode, positive or negative, is generally better for analyzing this compound?

A2: Both positive and negative ion modes can be used for the analysis of acyl-CoAs. However, positive ion mode is often preferred due to the formation of a characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety, providing a specific marker for identification and quantification.[2][3] The choice may also depend on the specific instrument and mobile phase composition.

Q3: How does the hydroxyl group in this compound affect its analysis compared to non-hydroxylated acyl-CoAs?

A3: The hydroxyl group increases the polarity of the molecule. This can affect its retention on a reversed-phase column, typically leading to earlier elution compared to its non-hydroxylated counterpart of the same chain length. The hydroxyl group might also influence fragmentation patterns, although the characteristic neutral loss of the CoA group is generally still observed.

Q4: Can derivatization improve the ionization efficiency of this compound?

A4: While not always necessary for acyl-CoAs due to their inherent charge, derivatization can be a strategy to improve ionization efficiency, particularly for the free fatty acid if hydrolysis has occurred. Derivatization of the carboxyl group can introduce a permanent positive charge, enhancing detection in positive ion mode.[4] However, for the intact acyl-CoA, optimizing the mobile phase is a more common and direct approach.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal Intensity

Possible Causes:

  • Sample Degradation: Acyl-CoAs are prone to enzymatic and chemical hydrolysis.

  • Inefficient Ionization: Suboptimal mobile phase composition or source parameters.

  • Ion Suppression: Co-eluting matrix components interfering with ionization.

  • Instrument Not Optimized: Incorrect mass spectrometer settings.

Troubleshooting Steps:

  • Verify Instrument Performance: Infuse a known standard (e.g., a stable, easily ionizable compound) directly into the mass spectrometer to ensure the instrument is functioning correctly.[5]

  • Check Sample Integrity: Prepare fresh standards and samples. Minimize the time samples are in aqueous solutions and keep them on ice or at 4°C whenever possible.

  • Optimize Mobile Phase:

    • Additives: Introduce or alter the concentration of mobile phase additives. Formic acid, acetic acid, and ammonium (B1175870) acetate (B1210297) are commonly used to improve protonation and ionization.

    • Solvent Composition: Adjust the organic solvent (acetonitrile or methanol) percentage in the mobile phase.

  • Optimize MS Parameters:

    • Source Settings: Systematically optimize parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[6]

    • Fragmentation: Ensure the correct precursor ion is selected and optimize the collision energy to achieve the characteristic neutral loss of 507 Da.

  • Evaluate for Matrix Effects: Perform a post-extraction spike of a known amount of standard into a blank matrix extract and compare the signal to the standard in a clean solvent. If ion suppression is significant, further sample cleanup (e.g., solid-phase extraction) may be necessary.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Causes:

  • Secondary Interactions: Interaction of the analyte with active sites on the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Overload: Injecting too high a concentration of the analyte.

  • Column Contamination or Degradation: Buildup of matrix components on the column.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Adjust pH: Modify the mobile phase pH with additives like formic acid or acetic acid to suppress silanol (B1196071) interactions on the column.

    • Ionic Strength: The addition of a salt like ammonium acetate can sometimes improve peak shape.

  • Reduce Injection Volume/Concentration: Dilute the sample to see if peak shape improves.

  • Column Washing and Replacement: Wash the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

  • Use of an Appropriate Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[7] Ensure the column is in good condition.

Data Presentation: Impact of Mobile Phase Additives on Acyl-CoA Signal Intensity

The following table summarizes the qualitative and quantitative effects of common mobile phase additives on the signal intensity of acyl-CoAs during LC-MS analysis. This data is compiled from various studies and provides a general guideline for optimization.

Mobile Phase AdditiveTypical ConcentrationIonization ModeEffect on Signal IntensityRemarks
Formic Acid (FA) 0.1%PositiveGoodGenerally provides good protonation for positive ion mode ESI.[8]
Acetic Acid (AA) 0.1%Positive/NegativeModerate to GoodA weaker acid than formic acid, can be a good alternative.
Ammonium Acetate 5-10 mMPositive/NegativeGood to ExcellentCan improve peak shape and signal by providing a stable pH and enhancing adduct formation.[7]
Ammonium Formate 5-10 mMPositive/NegativeGood to ExcellentSimilar to ammonium acetate, often used to buffer the mobile phase.[8]
Trifluoroacetic Acid (TFA) 0.05-0.1%PositivePoor (in MS)While excellent for chromatography (peak shape), it is a strong ion-pairing agent that causes significant signal suppression in ESI-MS.[8]
Difluoroacetic Acid (DFA) 0.05-0.1%PositiveModerateA compromise between the good chromatography of TFA and the better MS compatibility of FA.[9]

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Cell Culture

This protocol outlines a general procedure for the extraction of acyl-CoAs from cultured cells.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) per 1-5 million cells.

  • Homogenization and Protein Precipitation:

    • Scrape the cells into the extraction solvent.

    • Vortex the cell suspension vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[7]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 5 mM ammonium acetate.[7]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% acetic acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95-98%) over 10-15 minutes to elute the more hydrophobic acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The calculated m/z for the [M+H]⁺ ion of this compound.

    • Product Ion (Q3): The fragment ion corresponding to the neutral loss of 507 Da.

    • Source Parameters: Optimize desolvation temperature, gas flows, and capillary voltage for maximum signal intensity.

Visualizations

Troubleshooting_Workflow Start Low/No Signal for This compound Check_MS Verify MS Performance (Direct Infusion of Standard) Start->Check_MS MS_OK Signal OK? Check_MS->MS_OK MS_Issue Troubleshoot Mass Spectrometer MS_OK->MS_Issue No Check_Sample Prepare Fresh Standard and Sample MS_OK->Check_Sample Yes Sample_OK Signal Improved? Check_Sample->Sample_OK Sample_Degradation Address Sample Stability (e.g., use fresh samples, minimize handling time) Sample_OK->Sample_Degradation No Optimize_LC Optimize LC Method Sample_OK->Optimize_LC Yes Optimize_MP Adjust Mobile Phase (Additives, Solvents) Optimize_LC->Optimize_MP Optimize_Column Check Column Performance (Wash/Replace) Optimize_LC->Optimize_Column Check_Matrix Evaluate Matrix Effects (Post-Extraction Spike) Optimize_LC->Check_Matrix Matrix_Suppression Significant Suppression? Check_Matrix->Matrix_Suppression Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Matrix_Suppression->Improve_Cleanup Yes Final_Analysis Optimized Analysis Matrix_Suppression->Final_Analysis No Improve_Cleanup->Final_Analysis

Caption: Troubleshooting workflow for low signal of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Cell_Harvest Cell Harvesting (Wash with PBS) Extraction Extraction with 80% Methanol Cell_Harvest->Extraction Centrifugation Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Drying Dry Down (Nitrogen Stream) Supernatant_Collection->Drying Reconstitution Reconstitute in Mobile Phase A Drying->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation C18 Reversed-Phase Separation Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection MRM Detection (Neutral Loss of 507 Da) ESI->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Signaling_Pathway Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production Energy Production TCA Cycle->Energy Production

Caption: Simplified metabolic context of this compound.

References

troubleshooting poor chromatographic resolution of 8-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of 8-Hydroxyundecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?

A1: Peak tailing for acyl-CoAs, including this compound, is a common issue that can compromise resolution and quantification. The primary cause is often secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol (B1196071) Interactions: The phosphate (B84403) and hydroxyl groups of this compound can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). This leads to a secondary retention mechanism that causes the peak to tail.

    • Solution:

      • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.

      • Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.

      • Add an Ion-Pairing Agent: While less common in modern LC-MS due to potential for ion suppression, a low concentration of an ion-pairing agent can mask the charged groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.

    • Solution: Implement a robust sample preparation procedure to remove interfering substances. Periodically flush the column with a strong solvent to remove contaminants.

Q2: My this compound peak is broad, resulting in poor resolution from other components. What steps can I take to improve peak shape?

A2: Peak broadening, or poor efficiency, reduces resolution and sensitivity. Several factors throughout the chromatographic system can contribute to this issue.

  • Suboptimal Mobile Phase Composition: The choice and proportion of organic solvent in the mobile phase significantly impact peak shape.

    • Solution:

      • Optimize Solvent Strength: Adjust the gradient to ensure the elution of this compound is not too rapid or too slow. A shallower gradient can often improve peak shape for complex mixtures.

      • Change Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity and potentially improve peak shape.

  • High Dead Volume: Excessive volume in tubing, connections, or the detector flow cell can cause the analyte band to spread.

    • Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.

  • Column Degradation: Over time, the packed bed of the column can degrade, leading to broader peaks.

    • Solution: Replace the column if it has been used extensively or subjected to harsh conditions. Using a guard column can help extend the life of the analytical column.

Q3: I am struggling to separate this compound from a structurally similar isomer. How can I enhance the resolution between these two peaks?

A3: Separating isomers is a common chromatographic challenge that requires optimization of selectivity.

  • Modify Mobile Phase Selectivity:

    • Change Organic Modifier: As mentioned, switching between acetonitrile and methanol can alter the selectivity of the separation.

    • Adjust pH: For ionizable compounds, small changes in mobile phase pH can significantly impact retention and selectivity.

    • Temperature Optimization: Varying the column temperature can influence the interactions between the analytes and the stationary phase, potentially improving separation.

  • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary.

    • Phenyl-Hexyl or PFP Columns: These stationary phases offer different selectivity compared to standard C18 columns and can be effective for separating aromatic or positional isomers.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can provide an alternative separation mechanism.

Quantitative Data Summary

The following table summarizes typical starting conditions for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

ParameterHPLC-UVLC-MS/MS
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)C8 or C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm)[1]
Mobile Phase A 75 mM KH2PO4, pH 4.9[2]15 mM Ammonium Hydroxide in Water[1] or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 600 mM Acetic Acid[2]15 mM Ammonium Hydroxide in Acetonitrile[1] or 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 - 1.0 mL/min[2]0.3 - 0.4 mL/min[1]
Gradient Example: 44% B to 70% B over 90 min[3]Example: 20% B to 65% B over 4.5 min[1]
Detection UV at 260 nm[2]ESI-MS/MS in positive ion mode
Injection Volume 10 - 50 µL1 - 10 µL
Column Temperature 30 - 40 °C35 - 45 °C

Experimental Protocols

Protocol: Extraction and Analysis of this compound from Biological Samples (Adapted from Long-Chain Acyl-CoA Methods)

This protocol provides a general framework. Optimization for your specific sample matrix and instrumentation is recommended.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize the tissue sample on ice in a pre-chilled glass homogenizer with an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to minimize enzymatic degradation.[2]

  • Solvent Extraction: Add a mixture of acetonitrile and isopropanol (B130326) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Phase Separation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): For cleaner samples, use a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the supernatant from the solvent extraction.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the this compound with methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Conditions: Utilize a C18 or C8 reversed-phase column with a binary solvent system, such as those detailed in the quantitative data table. A gradient elution is recommended to achieve good separation of acyl-CoAs of varying chain lengths.

  • Mass Spectrometry Detection:

    • Employ electrospray ionization (ESI) in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will correspond to a characteristic fragment (e.g., the neutral loss of the CoA moiety).

Visual Troubleshooting Guides

TroubleshootingWorkflow start Poor Chromatographic Resolution peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution Between Peaks start->resolution tailing Peak Tailing? peak_shape->tailing Symmetric? broadening Peak Broadening? peak_shape->broadening Symmetric? coelution Co-elution of Peaks? resolution->coelution check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->check_ph Yes optimize_gradient Optimize Gradient Profile (e.g., shallower gradient) broadening->optimize_gradient Yes change_solvent Change Organic Solvent (ACN vs. MeOH) coelution->change_solvent Yes end_capped Use End-Capped Column check_ph->end_capped reduce_load Reduce Sample Concentration/ Injection Volume end_capped->reduce_load end Improved Resolution reduce_load->end check_dead_volume Check for Dead Volume (fittings, tubing) optimize_gradient->check_dead_volume replace_column Replace Column/ Use Guard Column check_dead_volume->replace_column replace_column->end optimize_temp Optimize Column Temperature change_solvent->optimize_temp change_column Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_temp->change_column change_column->end LogicalRelationships cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions PeakTailing Peak Tailing - Asymmetric Peak - Reduced Peak Height Chemical Chemical Interactions - Silanol Interactions - pH Effects - Solvent Mismatch PeakTailing->Chemical Physical Physical/System Effects - Dead Volume - Column Fouling - Column Overload PeakTailing->Physical PeakBroadening Peak Broadening - Wide Peak Base - Poor Efficiency PeakBroadening->Physical Method Method Parameters - Suboptimal Gradient - Incorrect Column - Wrong Temperature PeakBroadening->Method PoorResolution Poor Resolution - Overlapping Peaks - Inaccurate Integration PoorResolution->Chemical PoorResolution->Method MobilePhase Mobile Phase Adjustments - Add Acid/Buffer - Change Solvent - Optimize Gradient Chemical->MobilePhase Hardware Hardware Changes - Use End-Capped Column - Replace Column/Frit - Minimize Tubing Length Physical->Hardware Sample Sample & Method - Reduce Injection Volume - Improve Sample Cleanup - Adjust Temperature Physical->Sample Method->MobilePhase Method->Hardware Method->Sample

References

Technical Support Center: Quantification of 8-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 8-Hydroxyundecanoyl-CoA by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
ME-001 Low Analyte Recovery Incomplete cell lysis or tissue homogenization: The analyte is not fully released from the sample matrix. Inefficient extraction: The chosen solvent system is not optimal for this compound. Analyte degradation: this compound may be unstable under the extraction conditions.Optimize homogenization: Ensure complete disruption of cells or tissues. For tissues, cryogenic grinding is recommended. Evaluate different extraction solvents: A common starting point is a mixture of isopropanol (B130326) and an acidic buffer. Work quickly and on ice: Minimize the time between sample collection and extraction to reduce enzymatic degradation.
ME-002 High Signal Suppression (Matrix Effect) Co-elution with phospholipids: Phospholipids are a major source of ion suppression in electrospray ionization (ESI). High salt concentration in the final extract: Salts can suppress the ionization of the analyte. Presence of other endogenous interferences: Other small molecules in the matrix can compete for ionization.Incorporate a phospholipid removal step: Use specialized SPE cartridges or plates designed for phospholipid removal. Optimize chromatographic separation: Adjust the gradient and/or column chemistry to separate this compound from interfering compounds. Use a more rigorous sample cleanup: Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation.
ME-003 Poor Reproducibility (High %CV) Inconsistent sample preparation: Variability in extraction or cleanup steps between samples. Variable matrix effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression. Lack of an appropriate internal standard: Without a proper internal standard, variations in sample processing and instrument response are not adequately corrected.Standardize the workflow: Ensure consistent timing, volumes, and techniques for all sample preparation steps. Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects and other sources of variability. If a specific SIL-IS for this compound is not available, a close structural analog with a stable isotope label should be used. Matrix-match calibrants and quality controls: Prepare your calibration standards and QCs in a blank matrix that is as similar as possible to your samples.
ME-004 Peak Tailing or Splitting Column overload: Injecting too much sample onto the column. Secondary interactions with the column: The analyte may be interacting with active sites on the column packing material. Inappropriate mobile phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.Dilute the sample: If the concentration is high, dilution can improve peak shape. Use a different column: Consider a column with a different stationary phase or one that is specifically designed for challenging analytes. Adjust mobile phase pH: Experiment with different pH values to find the optimal conditions for peak shape.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of your quantification. For this compound, common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous metabolites.

Q2: What is the best sample preparation technique to minimize matrix effects for this compound?

A2: While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing matrix components that interfere with the analysis of acyl-CoAs. Solid-phase extraction (SPE) is generally the preferred method as it provides a more thorough cleanup. Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can be particularly effective at removing a wide range of interferences.

Q3: I can't find a stable isotope-labeled (SIL) internal standard for this compound. What should I do?

A3: The use of a SIL-IS is highly recommended for accurate quantification. If a specific SIL-IS for this compound is not commercially available, the next best option is to use a stable isotope-labeled version of a closely related long-chain acyl-CoA as a surrogate internal standard. For example, commercially available standards such as Stearoyl-CoA-¹³C₁₈ or Oleoyl-CoA-¹³C₁₈ could be considered. It is crucial to validate the chosen surrogate to ensure it behaves similarly to the analyte during sample preparation and analysis.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution (pure solvent) at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)60 - 8540 - 70 (Suppression)[1][2]
Liquid-Liquid Extraction (LLE)70 - 9060 - 85 (Suppression)
Solid-Phase Extraction (SPE) - C1885 - 9580 - 95 (Suppression)[3]
Solid-Phase Extraction (SPE) - Mixed-Mode> 90> 90
Phospholipid Removal Plates> 90> 95

Note: The values presented are typical ranges and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • SPE Cleanup (Mixed-Mode Cation Exchange):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Parameters for this compound Quantification
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters:

    • Monitor the appropriate precursor-to-product ion transitions for this compound and its internal standard. A neutral loss of 507 is characteristic for acyl-CoAs.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample ppt Protein Precipitation (TCA) sample->ppt 1. Add TCA spe Solid-Phase Extraction (SPE) ppt->spe 2. Load Supernatant evap Evaporation spe->evap 3. Elute & Evaporate recon Reconstitution evap->recon 4. Reconstitute lcms LC-MS/MS System recon->lcms 5. Inject data Data Acquisition & Processing lcms->data 6. Analyze troubleshooting_logic start Poor Quantification Result check_recovery Low Recovery? start->check_recovery check_reproducibility High %CV? check_recovery->check_reproducibility No optimize_extraction Optimize Extraction/Homogenization check_recovery->optimize_extraction Yes check_matrix_effect High Matrix Effect? check_reproducibility->check_matrix_effect No use_sil_is Use Stable Isotope-Labeled IS check_reproducibility->use_sil_is Yes improve_cleanup Improve Sample Cleanup (SPE) check_matrix_effect->improve_cleanup Yes optimize_chromatography Optimize Chromatography check_matrix_effect->optimize_chromatography If still high end Improved Quantification check_matrix_effect->end No optimize_extraction->end use_sil_is->end improve_cleanup->end optimize_chromatography->end

References

Technical Support Center: Optimizing Enzymatic Assays for 8-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving 8-Hydroxyundecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which enzyme should I use for an assay with this compound?

A1: The primary enzyme that metabolizes this compound is 3-hydroxyacyl-CoA dehydrogenase (HADH) . This enzyme is a key component of the mitochondrial beta-oxidation pathway, which is responsible for breaking down fatty acids to produce energy.[1][2] Specifically, HADH catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[1] this compound is a medium-chain hydroxy fatty acyl-CoA, and HADH is known to be most active with medium-chain substrates.[3]

Q2: What is the principle of a typical enzymatic assay for this compound?

A2: A common method for assaying HADH activity with this compound is a continuous spectrophotometric rate determination. The assay measures the increase in NADH concentration, which absorbs light at 340 nm, as the enzyme converts the substrate (this compound) and NAD+ to 8-Oxoundecanoyl-CoA and NADH. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Q3: My enzyme activity is lower than expected. What are the possible causes?

A3: Several factors can lead to low enzyme activity. Here are a few common reasons:

  • Suboptimal pH or Temperature: HADH has an optimal pH range, typically around physiological pH. For example, a common assay condition is pH 7.3 at 37°C.[4] Deviations from the optimal conditions can significantly reduce enzyme activity.

  • Substrate Quality and Concentration: Ensure that your this compound is of high purity and has not degraded. It is also crucial to use the substrate at a concentration around its Michaelis constant (Km) to ensure the enzyme is working efficiently.

  • Enzyme Inactivation: Improper storage or handling of the HADH enzyme can lead to denaturation and loss of activity. Always follow the manufacturer's instructions for storage and handling.

  • Presence of Inhibitors: Your sample may contain inhibitors of HADH. For instance, the product of the reaction, 8-Oxoundecanoyl-CoA, or free Coenzyme A can cause product inhibition.[3]

Q4: I am observing a high background signal in my assay. What can I do?

A4: A high background signal can be caused by several factors:

  • Contaminating Enzymes: The enzyme preparation or the sample itself may contain other dehydrogenases that can reduce NAD+, leading to a background signal.

  • Non-enzymatic Reduction of NAD+: Some compounds in your sample might be capable of reducing NAD+ non-enzymatically.

  • Substrate Instability: The substrate itself might be unstable and break down, leading to products that interfere with the assay.

To address this, always run a blank reaction that contains all the components except the enzyme. This will help you determine the rate of background signal, which can then be subtracted from your sample readings.

Q5: How can I improve the solubility of this compound in my assay buffer?

A5: Long-chain and medium-chain fatty acyl-CoAs can be challenging to dissolve in aqueous buffers. To improve solubility, you can try the following:

  • Use of a Carrier Protein: Bovine serum albumin (BSA) is often included in assays with fatty acyl-CoAs to help solubilize the substrate and prevent its binding to plastic surfaces.

  • Sonication: Brief sonication of the substrate in the assay buffer can help to create a more uniform suspension.

  • Inclusion of a Small Amount of a Mild, Non-denaturing Detergent: While this should be done with caution as detergents can affect enzyme activity, a very low concentration of a detergent like Triton X-100 might aid in solubilization.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or very low enzyme activity Inactive enzymeCheck the storage conditions and age of the enzyme. Test the enzyme with a known, highly active substrate to confirm its activity.
Incorrect assay conditionsVerify the pH, temperature, and buffer composition of your assay.
Substrate degradationUse a fresh stock of this compound.
Non-linear reaction rate Substrate depletionIf the reaction rate decreases over time, the initial substrate concentration may be too low. Increase the substrate concentration.
Product inhibitionA coupled assay system can be used where the product is immediately consumed by a subsequent enzymatic reaction, preventing its accumulation.[3]
Enzyme instabilityThe enzyme may be unstable under the assay conditions. Try adding stabilizing agents like glycerol (B35011) or BSA to the assay buffer.
High variability between replicates Pipetting errorsEnsure accurate and consistent pipetting, especially for the enzyme and substrate.
Incomplete mixingMix the reaction components thoroughly but gently after adding the enzyme.
Temperature fluctuationsUse a thermostatted spectrophotometer to maintain a constant temperature throughout the assay.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase with this compound

This protocol is adapted from standard HADH assays for the specific use of this compound.

Principle:

The enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the increase in absorbance at 340 nm resulting from the formation of NADH.

L-8-Hydroxyundecanoyl-CoA + NAD+ <=> 8-Oxoundecanoyl-CoA + NADH + H+

Materials:

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) enzyme solution

  • This compound substrate solution

  • NAD+ solution

  • Potassium Phosphate Buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture with the following components. The final volume is 1 mL.

    • 870 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of NAD+ solution (final concentration 0.5 mM)

    • 50 µL of this compound solution (final concentration will vary depending on the experiment, a starting point is 0.1 mM)

  • Equilibrate: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 30 µL of the HADH enzyme solution to the cuvette and mix gently by inversion.

  • Measure Absorbance: Immediately start monitoring the absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate Enzyme Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantitative Data

Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Substrates of Various Chain Lengths

The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates with different carbon chain lengths. This data can be used as a reference for optimizing the concentration of this compound (a C11 substrate) in your assay.[3]

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC410011.5
Hexanoyl-CoAC62529.4
Octanoyl-CoAC88.333.3
Decanoyl-CoAC105.025.0
Dodecanoyl-CoAC123.316.7
Tetradecanoyl-CoAC142.510.0
Hexadecanoyl-CoAC162.05.9

Data adapted from He et al., Analytical Biochemistry, 1989.[3]

Visualizations

Mitochondrial Beta-Oxidation Pathway

The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial beta-oxidation spiral.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Caption: Role of 3-Hydroxyacyl-CoA Dehydrogenase in Beta-Oxidation.

Experimental Workflow for HADH Enzymatic Assay

This diagram outlines the logical steps for performing and analyzing the 3-hydroxyacyl-CoA dehydrogenase enzymatic assay.

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer (100 mM K-Phosphate, pH 7.3) Add_Reagents Add Buffer, NAD+, and Substrate to Cuvette Prep_Buffer->Add_Reagents Prep_NAD Prepare NAD+ Solution Prep_NAD->Add_Reagents Prep_Substrate Prepare this compound Stock Solution Prep_Substrate->Add_Reagents Prep_Enzyme Prepare HADH Enzyme Dilution Start_Reaction Add Enzyme to Initiate Prep_Enzyme->Start_Reaction Equilibrate Equilibrate at 37°C Add_Reagents->Equilibrate Equilibrate->Start_Reaction Monitor_Abs Monitor A340 nm Start_Reaction->Monitor_Abs Plot_Data Plot Absorbance vs. Time Monitor_Abs->Plot_Data Calc_Rate Calculate ΔA340/min from Linear Slope Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity (Beer-Lambert Law) Calc_Rate->Calc_Activity

Caption: Workflow for HADH Enzymatic Assay.

References

Technical Support Center: Preservation of 8-Hydroxyundecanoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 8-Hydroxyundecanoyl-CoA in cell lysates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of this compound in cell lysates?

This compound is susceptible to both enzymatic and non-enzymatic degradation upon cell lysis. The primary culprits are endogenous enzymes released from cellular compartments.

  • Enzymatic Degradation: The main enzymes responsible for the degradation of acyl-CoAs are Acyl-CoA thioesterases (ACOTs). These enzymes hydrolyze the thioester bond, converting the acyl-CoA to a free fatty acid and Coenzyme A (CoA).[1][2] Several ACOT isoforms exist within the cell, located in the cytosol, mitochondria, and peroxisomes.[1][2] ACOT8, in particular, has a broad substrate specificity that includes medium to long-chain acyl-CoAs, making it a likely candidate for degrading this compound.[2]

  • Beta-Oxidation: The fatty acid component can also be metabolized through the β-oxidation pathway, which involves a series of enzymatic reactions that shorten the acyl chain.[3][4]

  • Non-Enzymatic Degradation: Acyl-CoAs can also be unstable under certain chemical conditions. For instance, some acyl-CoA species can undergo intramolecular catalysis, leading to the formation of reactive intermediates that can modify proteins non-enzymatically.[5][6] The stability of this compound can also be affected by pH and temperature.[7][8][9][10]

Q2: What are the initial and most critical steps to prevent degradation during sample preparation?

The initial moments after cell lysis are critical. The key is to rapidly inactivate enzymatic activity.

  • Rapid Quenching: Immediately arrest cellular metabolism by quenching the cells with an ice-cold solvent, such as methanol (B129727) pre-chilled to -80°C.[11][12][13] This rapid drop in temperature significantly reduces enzyme activity. Some protocols also suggest snap-freezing the cell pellet in liquid nitrogen before the addition of the cold solvent.[11][14]

  • Maintain Cold Temperatures: All subsequent steps, including cell scraping, centrifugation, and supernatant transfer, should be performed on ice or in a pre-chilled centrifuge.[15]

Q3: Are there any specific inhibitors I can use to protect this compound?

While a specific inhibitor for the degradation of this compound is not commercially available, a broad-spectrum approach is recommended.

  • General Protease and Phosphatase Inhibitor Cocktails: Although primarily targeting proteases and phosphatases, these cocktails can contain inhibitors that also affect other enzymes and are considered good laboratory practice to preserve the integrity of the lysate.[16][17][18] They should be added to the lysis buffer immediately before use.[17]

  • Thioesterase Inhibitors: While not widely available in commercial cocktails, some compounds have been identified as inhibitors of thioesterases. For instance, orlistat (B1677487) has been reported to inhibit ACOT8. However, its efficacy in preventing the degradation of this compound in a cell lysate would need to be empirically determined.

Q4: What is the optimal pH and temperature for storing cell lysates containing this compound?

To minimize both enzymatic and non-enzymatic degradation, adhere to the following:

  • Temperature: Store cell lysates and extracts at -80°C for long-term storage. For short-term processing, always keep samples on ice.

  • pH: While the optimal pH for this compound stability has not been specifically reported, maintaining a slightly acidic to neutral pH (around 6.0-7.0) is generally advisable for acyl-CoA stability. Extreme pH values should be avoided.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no detectable this compound Rapid enzymatic degradation during sample preparation. 1. Ensure immediate and effective quenching with -80°C methanol.[11][13]2. Minimize the time between cell harvesting and enzyme inactivation.3. Work quickly and keep all reagents and samples on ice at all times.[15]4. Incorporate a broad-spectrum protease and phosphatase inhibitor cocktail into your lysis buffer.[16]
Inefficient extraction. 1. Use a proven extraction solvent. A common choice is a mixture of methanol, chloroform, and water.[12]2. Ensure complete cell lysis by using mechanical disruption (e.g., scraping, sonication) in addition to the solvent.
Inconsistent results between replicates Variable enzymatic activity between samples. 1. Standardize the timing of each step of the protocol meticulously.2. Ensure that the volume of lysis buffer and inhibitors is consistent across all samples and scaled appropriately to the cell number.
Sample processing delays. Process each replicate in an identical manner without interruptions.
Degradation observed even with inhibitors Presence of highly active or inhibitor-resistant thioesterases. 1. Consider a heat inactivation step (e.g., 90°C for 5-10 minutes) after initial lysis and before extraction. Caution: This may affect other metabolites of interest.2. Explore alternative lysis buffers that may be less favorable for enzymatic activity.
Non-enzymatic degradation. 1. Verify the pH of your buffers and adjust if necessary.2. Avoid prolonged exposure to room temperature.

Experimental Protocols

Protocol 1: Rapid Quenching and Extraction of this compound from Adherent Cells

This protocol is designed to minimize enzymatic activity from the moment of cell harvesting.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

  • Protease and Phosphatase Inhibitor Cocktail

Procedure:

  • Place the cell culture dish on ice.

  • Aspirate the culture medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Immediately add 1 mL of -80°C methanol containing a freshly added protease and phosphatase inhibitor cocktail to the dish.

  • Incubate on ice for 5 minutes to ensure protein precipitation and quenching of enzymatic activity.

  • Using a pre-chilled cell scraper, scrape the cells into the methanol.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Store the extract at -80°C until analysis.

Visualizations

cluster_degradation Degradation of this compound This compound This compound Free 8-Hydroxyundecanoic Acid + CoA Free 8-Hydroxyundecanoic Acid + CoA This compound->Free 8-Hydroxyundecanoic Acid + CoA Acyl-CoA Thioesterases (e.g., ACOT8) Shorter-chain Acyl-CoAs Shorter-chain Acyl-CoAs This compound->Shorter-chain Acyl-CoAs β-Oxidation Pathway

Degradation pathways of this compound.

Adherent Cells Adherent Cells Wash with ice-cold PBS Wash with ice-cold PBS Adherent Cells->Wash with ice-cold PBS Quench with -80°C Methanol + Inhibitors Quench with -80°C Methanol + Inhibitors Wash with ice-cold PBS->Quench with -80°C Methanol + Inhibitors Scrape and Collect Lysate Scrape and Collect Lysate Quench with -80°C Methanol + Inhibitors->Scrape and Collect Lysate Centrifuge at 4°C Centrifuge at 4°C Scrape and Collect Lysate->Centrifuge at 4°C Collect Supernatant Collect Supernatant Centrifuge at 4°C->Collect Supernatant Store at -80°C Store at -80°C Collect Supernatant->Store at -80°C

Experimental workflow for sample preparation.

Low/No Signal Low/No Signal Rapid Quenching? Rapid Quenching? Low/No Signal->Rapid Quenching? Inconsistent Results Inconsistent Results Consistent Timing? Consistent Timing? Inconsistent Results->Consistent Timing? Degradation with Inhibitors Degradation with Inhibitors Heat Inactivation? Heat Inactivation? Degradation with Inhibitors->Heat Inactivation? Start Start Start->Low/No Signal Yes Yes Rapid Quenching?->Yes Yes No No Rapid Quenching?->No No (Implement Protocol 1) Yes2 Yes2 Consistent Timing?->Yes2 Yes No2 No2 Consistent Timing?->No2 No (Standardize Protocol) Consider Heat Step Consider Heat Step Heat Inactivation?->Consider Heat Step Check for Non-Enzymatic Degradation Check for Non-Enzymatic Degradation Heat Inactivation?->Check for Non-Enzymatic Degradation Yes->Inconsistent Results Yes2->Degradation with Inhibitors

Troubleshooting decision tree.

References

strategies to increase yield of synthetic 8-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 8-Hydroxyundecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound can be synthesized through two primary routes: enzymatic and chemical synthesis. Enzymatic synthesis often involves the use of specific enzymes such as acyl-CoA synthetases or hydroxylases, which can offer high specificity and yield under mild reaction conditions. Chemical synthesis typically involves a multi-step process, including the protection of the hydroxyl group, activation of the carboxylic acid, and subsequent coupling with Coenzyme A.

Q2: I am observing a very low yield of my final product. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. In enzymatic synthesis, poor enzyme activity, substrate inhibition, or non-optimal reaction conditions (pH, temperature) are common culprits. For chemical synthesis, incomplete reactions, the formation of side products, and degradation of the starting materials or product can significantly reduce the yield. Inefficient purification is another common reason for low recovery of the final product.

Q3: How can I minimize the formation of side products during the chemical synthesis?

A3: Minimizing side product formation requires careful control of the reaction conditions. Ensure that all starting materials and solvents are pure and dry, as water can lead to hydrolysis of activated intermediates. The use of appropriate protecting groups for the hydroxyl function is crucial to prevent its participation in side reactions. Stepwise addition of reagents and maintaining the optimal reaction temperature can also help to control the reaction pathway and reduce the formation of unwanted byproducts.

Q4: What are the best methods for purifying this compound?

A4: The purification of fatty acyl-CoAs like this compound can be challenging due to their amphipathic nature. Common purification techniques include solid-phase extraction (SPE) with a suitable stationary phase, and high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC. Ion-exchange chromatography can also be employed to separate the product from unreacted Coenzyme A and other charged species.

Q5: Can I use a biological system, like E. coli, to produce this compound?

A5: Yes, engineered microorganisms such as E. coli can be a viable production platform. This approach typically involves introducing a metabolic pathway for the synthesis of ω-hydroxy fatty acids and an acyl-CoA synthetase that can activate the hydroxy fatty acid to its corresponding CoA thioester. Strategies to improve yield in such systems often involve blocking competing metabolic pathways, such as β-oxidation, and optimizing the expression of the necessary enzymes.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Enzymatic Synthesis: Inactive or inhibited enzyme. Suboptimal reaction conditions (pH, temperature, buffer composition). Low concentration of starting materials.- Verify enzyme activity with a positive control. - Optimize reaction conditions systematically. - Increase substrate concentration, but be mindful of potential substrate inhibition.
Chemical Synthesis: Incomplete activation of the carboxylic acid. Hydrolysis of activated intermediates or the final product. Formation of side products.- Use a more efficient activating agent (e.g., carbonyldiimidazole, DCC/NHS). - Ensure anhydrous conditions by using dry solvents and inert atmosphere. - Optimize reaction stoichiometry and temperature.
Product Degradation Instability of the thioester bond, especially at non-neutral pH or elevated temperatures.- Maintain a neutral pH (around 7.0) during synthesis and purification. - Work at low temperatures (0-4 °C) whenever possible. - Store the final product at -80 °C.
Difficulty in Purification Co-elution of starting materials or side products with the desired product. Poor recovery from the purification column.- Optimize the gradient and mobile phase composition for HPLC. - Try a different stationary phase for SPE or HPLC. - Ensure the sample is fully dissolved and filtered before loading onto the column.
Inconsistent Results Variability in the quality of reagents (especially Coenzyme A). Inconsistent reaction timing or temperature.- Use high-purity, fresh Coenzyme A and other reagents. - Standardize all experimental parameters, including reaction times, temperatures, and reagent addition rates.

Experimental Protocols

Representative Protocol for Chemical Synthesis of this compound

This protocol is a generalized representation and may require optimization for specific experimental conditions.

  • Protection of the Hydroxyl Group:

    • Dissolve 8-hydroxyundecanoic acid in a suitable solvent (e.g., dichloromethane).

    • Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Purify the protected 8-hydroxyundecanoic acid by column chromatography.

  • Activation of the Carboxylic Acid:

    • Dissolve the protected 8-hydroxyundecanoic acid in an anhydrous solvent (e.g., tetrahydrofuran).

    • Add an activating agent (e.g., N,N'-carbonyldiimidazole) and stir at room temperature for 1-2 hours to form the acyl-imidazolide intermediate.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).

    • Slowly add the solution of the activated protected fatty acid to the Coenzyme A solution while stirring vigorously on ice.

    • Allow the reaction to proceed for several hours at 4 °C.

  • Deprotection of the Hydroxyl Group:

    • Acidify the reaction mixture to a pH of 3-4 with a suitable acid (e.g., dilute HCl).

    • Add a deprotecting agent (e.g., a source of fluoride (B91410) ions for silyl (B83357) protecting groups) and stir until deprotection is complete (monitor by HPLC).

  • Purification:

    • Purify the crude this compound using reversed-phase solid-phase extraction (SPE) or preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Visualizations

Synthetic_Pathway 8-Hydroxyundecanoic Acid 8-Hydroxyundecanoic Acid Protected 8-Hydroxyundecanoic Acid Protected 8-Hydroxyundecanoic Acid 8-Hydroxyundecanoic Acid->Protected 8-Hydroxyundecanoic Acid Protection Activated Intermediate Activated Intermediate Protected 8-Hydroxyundecanoic Acid->Activated Intermediate Activation Protected this compound Protected this compound Activated Intermediate->Protected this compound Thioesterification with CoA This compound This compound Protected this compound->this compound Deprotection

Caption: Chemical synthesis workflow for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Potential Solutions Low_Yield Low Yield Observed Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Analyze_Side_Products Analyze for Side Products (LC-MS) Low_Yield->Analyze_Side_Products Verify_Conditions Verify Reaction Conditions Low_Yield->Verify_Conditions Modify_Reaction Modify Reaction Conditions Check_Purity->Modify_Reaction Impure Optimize_Purification Optimize Purification Protocol Analyze_Side_Products->Optimize_Purification Co-elution Analyze_Side_Products->Modify_Reaction Side Products Detected Verify_Conditions->Modify_Reaction Suboptimal Change_Strategy Consider Alternative Synthetic Strategy Modify_Reaction->Change_Strategy No Improvement

References

dealing with co-eluting interferences in 8-Hydroxyundecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-Hydroxyundecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its analysis important?

This compound is a coenzyme A thioester of an 11-carbon hydroxylated fatty acid. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism. The analysis of specific acyl-CoAs like this compound is crucial for understanding metabolic pathways, identifying biomarkers for diseases, and in the development of therapeutic drugs targeting these pathways.

Q2: What are the main challenges in analyzing this compound?

The primary challenges in the analysis of this compound and other acyl-CoAs include:

  • Low Abundance: Acyl-CoAs are typically present in low concentrations in biological matrices, requiring highly sensitive analytical methods.[1]

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.

  • Co-eluting Interferences: The complexity of biological samples often leads to co-elution with other structurally similar or isobaric molecules, which can interfere with accurate quantification.

  • Diverse Physicochemical Properties: The presence of both a polar head group (CoA) and a nonpolar acyl chain makes chromatographic separation challenging.[2]

Q3: What is the characteristic fragmentation pattern of acyl-CoAs in mass spectrometry?

Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode tandem mass spectrometry (MS/MS).[3][4][5] This corresponds to the loss of the 3'-phospho-ADP moiety. This predictable fragmentation is highly specific and is commonly used for the targeted detection of acyl-CoAs using techniques like Multiple Reaction Monitoring (MRM) or neutral loss scanning.[2][6] Another common fragment ion observed is at m/z 428.[4][7]

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

Q4: I am not detecting a signal for this compound. What are the possible causes and solutions?

This issue can arise from problems in sample preparation, chromatography, or mass spectrometry.

  • Sample Preparation:

    • Degradation: Acyl-CoAs are unstable. Ensure samples are processed quickly and kept on ice. Use acidic conditions (pH 4-5) during extraction to improve stability.

    • Inefficient Extraction: The choice of extraction method is critical. Solid-Phase Extraction (SPE) or liquid-liquid extraction are commonly used.[2] Ensure the chosen method is validated for acyl-CoA recovery.

  • Chromatography:

    • Poor Retention: If using reversed-phase chromatography, the highly polar CoA moiety may lead to poor retention. Consider a column with a different stationary phase or the use of ion-pairing reagents. However, be aware that ion-pairing reagents can cause ion suppression in the mass spectrometer.[6]

    • Incorrect Mobile Phase: The pH of the mobile phase can affect the peak shape and retention of acyl-CoAs.

  • Mass Spectrometry:

    • Incorrect MRM Transition: For this compound (assuming the molecular formula C32H56N7O18P3S), the protonated molecule [M+H]+ would have a specific m/z. The primary product ion would be [M+H - 507]+. Verify the calculated masses for your precursor and product ions.

    • Ion Suppression: Co-eluting compounds from the matrix can suppress the ionization of this compound. Improve chromatographic separation or sample cleanup to mitigate this.

Issue 2: Co-eluting Peaks and Inaccurate Quantification

Q5: My chromatogram shows a peak at the expected retention time for this compound, but it appears broad or has a shoulder. How can I confirm co-elution and resolve it?

Peak co-elution is a common problem that can lead to inaccurate quantification.[3]

Confirming Co-elution:

  • Mass Spectral Analysis: Examine the mass spectra across the peak (at the beginning, apex, and end). If the spectra are not identical, it indicates the presence of more than one compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions (isobars).

Resolving Co-elution:

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the gradient slope of the organic solvent. A shallower gradient can improve the separation of closely eluting compounds.

    • Change Stationary Phase: If using a C18 column, consider a different chemistry such as a C8, phenyl-hexyl, or a pentafluorophenyl (PFP) column to alter selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for separating polar compounds.[8][9]

    • Mobile Phase Modifiers: The addition of small amounts of modifiers to the mobile phase can alter selectivity.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): A well-designed SPE protocol can remove many interfering compounds before LC-MS/MS analysis.

  • Mass Spectrometry:

    • Use of MS/MS: Even if compounds co-elute chromatographically, they can often be distinguished by their unique fragmentation patterns in MS/MS, provided they are not isomers.

Q6: What are potential isomeric interferences for this compound?

Isomers have the same molecular formula and mass, making them particularly challenging to separate and distinguish. Potential isomeric interferences for this compound include:

  • Positional Isomers: Other hydroxyundecanoyl-CoA species where the hydroxyl group is at a different position on the undecanoyl chain (e.g., 3-hydroxy, 9-hydroxy, etc.).

  • Branched-Chain Isomers: An acyl-CoA with a branched 11-carbon chain and a hydroxyl group.

Resolving these isomers typically requires high-efficiency chromatography with different selectivities or specialized analytical techniques.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol provides a general workflow for the extraction of acyl-CoAs, including this compound, from cell or tissue samples.

  • Homogenization: Homogenize the tissue or cell pellet in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Protein Precipitation & Extraction: Add a cold organic solvent such as acetonitrile (B52724) or isopropanol (B130326) to the homogenate to precipitate proteins and extract the acyl-CoAs.[8][10]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable injection solvent (e.g., 50% methanol in water).

G cluster_sample_prep Sample Preparation Workflow cluster_spe SPE Cleanup start Biological Sample (Tissue/Cells) homogenize Homogenization in Cold Buffer start->homogenize extract Protein Precipitation & LLE with Organic Solvent homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge supernatant->condition load Load Supernatant condition->load wash Wash Interferences load->wash elute Elute Acyl-CoAs wash->elute dry Dry Down Eluate elute->dry reconstitute Reconstitute for Analysis dry->reconstitute

Acyl-CoA Extraction Workflow
Protocol 2: LC-MS/MS Analysis of this compound

This protocol describes a general LC-MS/MS method for the analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common starting point.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • Precursor Ion (Q1): The calculated m/z of the protonated molecule [M+H]+.

      • Product Ion (Q3): The calculated m/z of the fragment after the neutral loss of 507 Da, [M+H - 507]+.

    • Collision Energy: This will need to be optimized for the specific instrument and analyte.

Data Presentation

The following table provides a hypothetical comparison of different analytical approaches for resolving co-eluting interferences in this compound analysis.

ParameterMethod A: Standard RP-LC-MS/MSMethod B: Optimized RP-LC-MS/MS with Shallow GradientMethod C: HILIC-MS/MS
Peak Resolution (Rs) with key interference 1.21.82.5
Signal-to-Noise Ratio (S/N) 504560
Analysis Time (minutes) 102015
Ion Suppression (%) 302515
Reproducibility (%RSD) <15%<10%<10%

Signaling Pathways and Logical Relationships

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in the analysis of this compound.

G cluster_troubleshooting Troubleshooting Workflow for Co-elution start Suspected Co-elution (Broad/Asymmetric Peak) confirm Confirm Co-elution (MS Scan across peak) start->confirm isobaric Isobaric Interference? confirm->isobaric Different Mass Spectra isomeric Isomeric Interference? confirm->isomeric Identical Mass Spectra use_hrms Use High-Resolution MS isobaric->use_hrms optimize_lc Optimize LC Method (Gradient, Column) isomeric->optimize_lc optimize_sp Improve Sample Prep (SPE) optimize_lc->optimize_sp Unsuccessful resolved Peak Resolved optimize_lc->resolved Successful optimize_sp->resolved Successful not_resolved Further Method Development Needed optimize_sp->not_resolved Unsuccessful use_hrms->resolved

Troubleshooting Co-eluting Peaks

References

improving the recovery of 8-Hydroxyundecanoyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of 8-Hydroxyundecanoyl-CoA from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

A1: The recovery of this compound, a medium-chain hydroxy fatty acyl-CoA, is influenced by several critical factors throughout the experimental workflow. These include:

  • Sample Handling and Storage: Immediate processing of fresh tissue or rapid freezing (e.g., freeze-clamping) is crucial to halt enzymatic activity that can degrade acyl-CoAs. Storage at -80°C is recommended to maintain stability.

  • Extraction Method: The choice of extraction solvent and methodology is paramount. A common approach involves homogenization in an acidic buffer to precipitate proteins, followed by extraction with organic solvents.[1] Solid-phase extraction (SPE) is frequently employed for purification and to enhance recovery rates.

  • pH Control: Maintaining an acidic pH (around 4.9) during homogenization and initial extraction steps helps to inhibit the activity of thioesterases, enzymes that hydrolyze the thioester bond of acyl-CoAs.[1]

  • Prevention of Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Working quickly on ice and using fresh, high-purity solvents can minimize degradation. The stability of acyl-CoAs in different solvents should also be considered, with some studies indicating better stability in organic solvents at low temperatures.

Q2: Which extraction method is best suited for this compound, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: Both SPE and LLE can be effective for the extraction of acyl-CoAs, and the choice often depends on the sample matrix, desired purity, and available equipment.

  • Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for purifying and concentrating acyl-CoAs from complex biological samples.[1] Reversed-phase (e.g., C18) or mixed-mode (combining reversed-phase and ion-exchange) cartridges are commonly used. SPE offers the advantages of high recovery, good reproducibility, and the ability to remove interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE methods, such as the Bligh-Dyer technique, can also be used to extract acyl-CoAs.[2] These methods are generally simpler to perform but may result in extracts with more interfering compounds compared to SPE. A "reserve" Bligh-Dyer technique can be employed where the acyl-CoAs are partitioned into the methanolic aqueous phase.[2]

For achieving high purity and recovery of this compound, especially for sensitive downstream analyses like LC-MS/MS, SPE is generally the recommended method.

Q3: What are the expected recovery rates for medium-chain acyl-CoAs like this compound?

A3: The recovery of acyl-CoAs can vary significantly depending on the specific acyl-CoA, the biological matrix, and the extraction protocol used. While specific recovery data for this compound is not widely published, data for other long-chain and medium-chain acyl-CoAs can provide a useful benchmark. Generally, optimized extraction methods can achieve recoveries in the range of 70-80%.[1] It is crucial to include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample) to accurately determine the recovery in your specific experimental setup.

Quantitative Data on Acyl-CoA Recovery

Acyl-CoA TypeBiological MatrixExtraction MethodReported Recovery (%)Reference
Long-Chain Acyl-CoAsRat TissuesSPE with Oligonucleotide Purification Column70-80[1]
Long-Chain Acyl-CoAsCanine Renal Cortex, Murine LiverReversed Bligh-Dyer followed by C18 SPENot explicitly stated, but method is described as having "picomolar detection"[2]
Dexamethasone (B1670325) and impuritiesPharmaceutical Elixir and Oral SolutionSPE with Oasis HLB cartridges100 ± 2 for Dexamethasone, 100 ± 5 for impurities[3]

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis/Tissue Homogenization Ensure thorough homogenization. For tissues, a glass homogenizer on ice is effective.[1] For cultured cells, ensure the cell lysis protocol is optimized.
Degradation of Analyte Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Prepare fresh buffers and solutions. Consider adding a thioesterase inhibitor to the homogenization buffer.
Inefficient Extraction Optimize the solvent-to-sample ratio. Ensure the pH of the extraction buffer is acidic (e.g., pH 4.9) to minimize enzymatic degradation.[1] If using SPE, ensure the cartridge is properly conditioned and equilibrated.
Improper SPE Elution The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Test a stronger elution solvent or a different solvent composition. Ensure the elution volume is sufficient to recover the analyte completely.
Loss During Solvent Evaporation Avoid excessive heat or prolonged exposure to a nitrogen stream during the dry-down step. A vacuum concentrator (SpeedVac) at a low temperature is a gentler option.
Issues with Internal Standard Verify the concentration and stability of your internal standard. Ensure it is added at the very beginning of the extraction process to account for losses at all steps.

Problem 2: High Variability in Recovery Between Replicates

Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization Ensure a standardized and consistent homogenization procedure for all samples.
Inconsistent SPE Cartridge Performance Use high-quality SPE cartridges from a reliable supplier. Ensure consistent flow rates during sample loading, washing, and elution steps. Do not let the cartridge run dry between steps.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of internal standards and reconstitution solvents.
Sample Heterogeneity For tissue samples, ensure that the portion taken for extraction is representative of the whole sample.

Problem 3: Co-elution of Interfering Peaks in LC-MS/MS Analysis

Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Incorporate an additional wash step in your SPE protocol. Experiment with different wash solvents of varying polarity to remove specific interferences.
Suboptimal Chromatographic Separation Optimize the LC gradient to better resolve the analyte from interfering compounds. Consider using a different stationary phase (e.g., a column with a different chemistry).
Matrix Effects in Mass Spectrometry Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the ionization source parameters on your mass spectrometer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Reversed-phase C18 SPE cartridges

  • Methanol (B129727)

  • Internal standard (e.g., ¹³C-labeled this compound or a similar non-endogenous hydroxy acyl-CoA)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade water and solvents

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Extraction:

    • Add 2 mL of isopropanol to the homogenate and continue homogenization for 1 minute.

    • Add 3 mL of acetonitrile and homogenize for another minute.

    • Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water.

    • Equilibration: Equilibrate the cartridge with 2 mL of the homogenization buffer (100 mM KH2PO4, pH 4.9).

    • Loading: Load the supernatant from the extraction step onto the SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 50% methanol in water to remove polar impurities.

    • Elution: Elute the this compound with 2 mL of acetonitrile into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Biological Sample (Tissue) Homogenization Homogenization (Acidic Buffer + IS) Tissue->Homogenization Extraction Solvent Extraction (Isopropanol/ACN) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Equilibration Equilibration (Buffer) Conditioning->Equilibration Equilibration->Loading Washing Washing (50% Methanol) Loading->Washing Elution Elution (Acetonitrile) Washing->Elution Drying Solvent Evaporation Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_downstream Potential Downstream Effects MCFA Medium-Chain Fatty Acid (e.g., 8-Hydroxyundecanoic Acid) Activation Acyl-CoA Synthetase MCFA->Activation AcylCoA This compound Activation->AcylCoA Metabolism Metabolic Pathways (e.g., Beta-oxidation) AcylCoA->Metabolism Energy Production Signaling Cellular Signaling (Modulation of Kinases, Gene Expression) AcylCoA->Signaling Regulatory Role (largely uncharacterized) Epigenetics Epigenetic Modifications (Histone Acylation) AcylCoA->Epigenetics Potential Role

Caption: Putative metabolic and signaling roles of this compound.

References

Validation & Comparative

Validating the Identity of 8-Hydroxyundecanoyl-CoA: A Comparative Guide to Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with other analytical techniques for validating the identity of 8-Hydroxyundecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA. Detailed experimental protocols and supporting data are presented to aid in methodological selection and implementation.

The accurate identification of this compound is critical in various research contexts, from studying metabolic pathways to developing novel therapeutics. Tandem mass spectrometry has emerged as a powerful tool for the structural elucidation and quantification of such modified fatty acyl-CoAs due to its high sensitivity and specificity. This guide will delve into the practical application of tandem MS for this purpose and compare its performance with alternative methods.

Tandem MS for the Validation of this compound

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a robust platform for the analysis of acyl-CoAs. The technique involves the separation of the analyte of interest by LC, followed by its ionization and subsequent fragmentation in the mass spectrometer. The resulting fragmentation pattern provides a structural fingerprint for confident identification.

Experimental Protocol for Tandem MS Analysis

A typical workflow for the validation of this compound using LC-MS/MS is as follows:

1. Sample Preparation:

  • Extraction from Biological Matrices: Acyl-CoAs are extracted from tissues or cells using a solvent mixture, often an acidic organic solvent like acetonitrile/isopropanol/water or methanol-based solutions, to precipitate proteins and solubilize the analytes.[1][2] The use of an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, is crucial for accurate quantification.

  • Solid-Phase Extraction (SPE): For cleaner samples, an optional SPE step can be employed to enrich for acyl-CoAs and remove interfering substances.[2]

2. Liquid Chromatography (LC) Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[3]

  • Mobile Phases: A gradient elution with mobile phases consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[4]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.

  • Precursor Ion Selection: The protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole (Q1). The theoretical m/z for this precursor ion would be calculated based on its chemical formula (C₃₂H₅₆N₇O₁₈P₃S).

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon).

  • Product Ion Scanning: The resulting fragment ions are analyzed in the third quadrupole (Q3). For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, is a key diagnostic feature in positive ion mode. Other specific fragments related to the acyl chain can also be monitored.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry BiologicalSample Biological Sample Extraction Extraction with Organic Solvent BiologicalSample->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC_Column C18 Column SPE->LC_Column ESI Electrospray Ionization (ESI+) LC_Column->ESI Q1 Q1: Precursor Ion Selection ([M+H]⁺) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Analysis Q2->Q3 DataAnalysis Data Analysis and Identity Confirmation Q3->DataAnalysis

Figure 1: Experimental workflow for the validation of this compound using LC-MS/MS.
Expected Fragmentation Pattern

In positive ion mode tandem MS, this compound is expected to exhibit a characteristic fragmentation pattern. The primary fragmentation event for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate group (507.1 Da). Further fragmentation of the remaining acyl-pantetheine portion can provide additional structural information, including fragments indicative of the hydroxyl group position.

G cluster_fragments Major Product Ions Precursor This compound [M+H]⁺ NL_507 [M+H - 507]⁺ (Acyl-Pantetheine) Precursor->NL_507 Neutral Loss of 507 Da Acylium Acylium Ion (C₁₁H₂₁O₂)⁺ NL_507->Acylium Further Fragmentation Pantetheine Pantetheine Fragments NL_507->Pantetheine

Figure 2: Predicted fragmentation pathway of this compound in positive ion mode tandem MS.

Comparison with Alternative Methods

While tandem MS is a powerful tool, other analytical techniques can also be employed for the analysis of fatty acyl-CoAs. A comparison of their key performance characteristics is presented below.

FeatureTandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Very HighHighModerate
Sensitivity Very High (fmol to pmol)High (pmol)Low (nmol)
Structural Information Detailed fragmentation patternMass spectrum of derivativeRetention time only
Sample Derivatization Not requiredRequired (e.g., to fatty acid methyl esters)Not required
Throughput HighModerateModerate
Instrumentation Cost HighModerateLow
Key Advantage Unambiguous identification and quantificationGood for volatile compoundsCost-effective for routine analysis
Key Disadvantage High initial investmentNot suitable for non-volatile or thermally labile compoundsLimited structural information

Table 1: Comparison of Analytical Methods for Acyl-CoA Analysis

Detailed Method Comparison

Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled specificity and sensitivity for the analysis of this compound.[5] The ability to perform targeted analysis using Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex biological matrices. The fragmentation data is key to confirming the identity, including the position of the hydroxyl group on the undecanoyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for fatty acid analysis. However, it requires the hydrolysis of the acyl-CoA to the free fatty acid and subsequent derivatization to a volatile ester (e.g., a methyl ester). This process can be time-consuming and may introduce artifacts. While GC-MS provides good sensitivity and structural information from the mass spectrum of the derivative, it is an indirect method for acyl-CoA identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a more accessible and cost-effective technique. Acyl-CoAs can be detected by their absorbance at around 260 nm due to the adenine (B156593) moiety.[2] However, this method lacks the specificity of mass spectrometry. Co-elution with other UV-absorbing compounds can lead to inaccurate identification and quantification. It is best suited for the analysis of relatively pure samples or for monitoring enzymatic reactions where the identity of the product is already known.

Conclusion

For the definitive validation of the identity of this compound, tandem mass spectrometry (LC-MS/MS) is the method of choice. Its high specificity, derived from the unique fragmentation pattern, and exceptional sensitivity make it superior to other techniques, especially when analyzing complex biological samples. While GC-MS and HPLC-UV have their applications in lipid analysis, they do not provide the same level of confidence in structural elucidation for modified acyl-CoAs. The detailed experimental protocol and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical needs in the study of lipid metabolism.

References

Comparative Analysis of Medium-Chain Acyl-CoA Levels in Healthy vs. Diseased States with a Focus on 8-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Medium-chain fatty acids, and their activated acyl-CoA derivatives, are crucial intermediates in cellular energy metabolism. The mitochondrial β-oxidation of these molecules is a primary source of acetyl-CoA for the Krebs cycle, particularly during periods of fasting.[1] Genetic disorders that impair this pathway can lead to serious and life-threatening conditions.[2] One of the most well-studied of these is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive disorder that hinders the body's ability to break down medium-chain fatty acids.[3] In individuals with MCAD deficiency, the accumulation of medium-chain acyl-CoAs and their metabolites can lead to severe hypoglycemia, lethargy, and in some cases, sudden death.[1][3]

While specific data on 8-Hydroxyundecanoyl-CoA is scarce, it is plausible that this hydroxylated medium-chain acyl-CoA could be a relevant biomarker in disorders of fatty acid oxidation. Hydroxylation of fatty acids can occur via alternative metabolic pathways, and their accumulation may signify a blockage in the primary β-oxidation spiral. This guide provides a template for the comparative analysis of such a metabolite.

Data Presentation: Hypothetical Comparative Levels

The following table illustrates a hypothetical comparison of a medium-chain hydroxy-acyl-CoA, such as this compound, in a healthy individual versus a patient with MCAD deficiency. The expected trend would be an accumulation of this and other medium-chain acyl-CoA species in the diseased state, particularly during fasting or metabolic stress.

Metabolite Healthy State (Fasting) Diseased State (MCAD Deficiency, Fasting) Fold Change
Hypothetical Medium-Chain Hydroxy-Acyl-CoA (e.g., this compound) (pmol/mg protein) 0.5 - 2.010 - 50>10x increase
Octanoyl-CoA (pmol/mg protein) 1.0 - 5.050 - 200>10x increase
Hexanoyl-CoA (pmol/mg protein) 0.8 - 4.040 - 150>10x increase

Experimental Protocols

A robust method for the quantification of specific acyl-CoA species like this compound in biological samples would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Plasma by LC-MS/MS

1. Sample Preparation:

  • Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge at 2,000 x g for 15 minutes at 4°C. Transfer the plasma to a new tube.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma, add 400 µL of a cold (-20°C) extraction solution (e.g., 80:20 methanol:water) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.

    • Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation.

      • Hypothetical MRM transition for this compound: The exact masses would need to be determined experimentally, but would be based on the molecular weight of the compound and its characteristic fragmentation pattern.

    • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the analyte.

Mandatory Visualization

Fatty_Acid_Beta_Oxidation cluster_mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Fatty_Acyl_CoA_n_2 Fatty Acyl-CoA (C_n-2) Ketoacyl_CoA->Fatty_Acyl_CoA_n_2 β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental_Workflow Start Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Acyl-CoA Extraction Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in LC-MS Grade Solvent Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Experimental Workflow for Acyl-CoA Quantification.

References

Confirming the Subcellular Distribution of 8-Hydroxyundecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise subcellular location of a metabolite is critical to understanding its function and its role in cellular processes. This guide provides a comparative overview of methods to confirm the subcellular distribution of 8-Hydroxyundecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA. While direct experimental data for this specific molecule is not extensively documented, its localization can be inferred from established fatty acid metabolism pathways and determined using robust experimental techniques. This document outlines the primary experimental approach, compares it with alternative methods, and provides the necessary protocols and conceptual frameworks for investigation.

Hypothesized Subcellular Distribution of this compound

This compound is structurally an intermediate of fatty acid β-oxidation. This metabolic process is known to occur within distinct subcellular compartments, primarily the mitochondria and peroxisomes . The endoplasmic reticulum (ER) is also a key site for lipid metabolism, including fatty acid elongation and desaturation. Therefore, these three organelles represent the most probable locations for this compound.

Comparison of Methods for Determining Subcellular Localization

The selection of a method to determine the subcellular distribution of this compound depends on the specific research question, available resources, and desired level of resolution. The primary experimental method, subcellular fractionation followed by liquid chromatography-mass spectrometry (LC-MS/MS), provides quantitative data on the abundance of the molecule in different organelles. This can be complemented by other techniques that offer in situ visualization or predictive insights.

FeatureSubcellular Fractionation with LC-MS/MSIn Situ Metabolic Labeling with ImagingComputational Prediction
Principle Physical separation of organelles by differential centrifugation followed by quantitative mass spectrometry of the metabolite in each fraction.Introduction of a labeled precursor that is incorporated into the target metabolite, which is then visualized within the cell using imaging techniques (e.g., fluorescence microscopy).Algorithms predict the localization of enzymes involved in the metabolite's synthesis or degradation based on protein sequence motifs and known metabolic networks.
Resolution Organelle-level.Sub-organelle to whole cell.Organelle-level (for enzymes).
Evidence Direct, quantitative.Direct, semi-quantitative, spatial.Indirect, predictive.
Throughput Low to medium.Low.High.
Expertise Required High (biochemical fractionation, mass spectrometry).High (synthesis of labeled probes, advanced microscopy).Medium (bioinformatics).
Cost High.High.Low.
Advantages - Provides quantitative data on metabolite concentration in different organelles.[1][2][3]- Well-established methodology.[4][5][6][7]- Provides spatial information within the cell.[8][9][10][11]- Can be performed in living cells.- Rapid and inexpensive.- Can guide experimental design.[12][13][14][15]
Limitations - Potential for metabolite redistribution during fractionation.- Requires a significant amount of starting material.- Synthesis of a specific labeled probe for this compound may be challenging.- Potential for artifacts from the labeling process.- Predictive and requires experimental validation.- Accuracy depends on the quality of the underlying databases and algorithms.

Experimental Protocols

Key Experiment: Subcellular Fractionation and LC-MS/MS Analysis

This protocol provides a generalized workflow for the isolation of subcellular fractions and subsequent analysis of acyl-CoAs by LC-MS/MS.

1. Cell Culture and Harvesting:

  • Culture cells of interest to a sufficient density.

  • Harvest cells by trypsinization or scraping, followed by washing with ice-cold phosphate-buffered saline (PBS).

2. Homogenization:

  • Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., containing sucrose, MOPS, and protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method on ice. The number of strokes should be optimized to ensure cell lysis with minimal organelle damage.

3. Differential Centrifugation:

  • Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

  • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

  • Microsomal (ER) and Cytosolic Fractions: Transfer the resulting supernatant to an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C). The pellet contains the microsomal fraction (including the ER), and the supernatant is the cytosolic fraction.

4. Purity Assessment of Fractions:

  • Analyze a portion of each fraction by Western blotting using antibodies against marker proteins for each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.

5. Acyl-CoA Extraction from Fractions:

  • To each subcellular fraction, add a solution of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) often with an internal standard to precipitate proteins and extract the acyl-CoAs.

  • Vortex and incubate on ice.

  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen and resuspend in a solvent compatible with LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.[16][17][18]

  • Detect and quantify the acyl-CoAs using a mass spectrometer operating in a sensitive detection mode such as selected reaction monitoring (SRM).[18]

  • Identify this compound based on its specific retention time and mass-to-charge ratio (m/z) compared to a chemical standard.

  • Quantify the amount of this compound in each fraction relative to the total protein content of that fraction.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis start Cultured Cells harvest Harvesting and Washing start->harvest homogenize Homogenization harvest->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 nucleus Nuclear Pellet centrifuge1->nucleus supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 extract Acyl-CoA Extraction nucleus->extract centrifuge2 High-Speed Centrifugation (10,000 x g) supernatant1->centrifuge2 mitochondria Mitochondrial Pellet centrifuge2->mitochondria supernatant2 Post-Mitochondrial Supernatant centrifuge2->supernatant2 mitochondria->extract ultracentrifuge Ultracentrifugation (100,000 x g) supernatant2->ultracentrifuge microsomes Microsomal Pellet (ER) ultracentrifuge->microsomes cytosol Cytosolic Supernatant ultracentrifuge->cytosol microsomes->extract cytosol->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis and Quantification lcms->data

Caption: Experimental workflow for subcellular fractionation and LC-MS/MS analysis.

beta_oxidation cluster_pathway Fatty Acid Beta-Oxidation Pathway cluster_location Potential Locations fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Hydroxyacyl-CoA Dehydrogenase mitochondria Mitochondria hydroxyacyl_coa->mitochondria is an intermediate in peroxisomes Peroxisomes hydroxyacyl_coa->peroxisomes is an intermediate in acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase

Caption: Generalized fatty acid beta-oxidation pathway highlighting hydroxyacyl-CoA.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic roles of specific lipid species is paramount. This guide provides a comparative overview of 8-Hydroxyundecanoyl-CoA and related lipids, focusing on their metabolic pathways, analytical methodologies, and a comparative analysis of their abundance and potential effects. The information presented herein is supported by experimental data to facilitate objective evaluation.

Introduction to this compound

This compound is a medium-chain acyl-CoA thioester. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production. The presence of a hydroxyl group on the fatty acid chain, as in this compound, suggests specific metabolic fates and biological activities that may differ from their non-hydroxylated counterparts. This guide explores the metabolic context of this compound in comparison to other related lipids.

Metabolic Pathway: Peroxisomal Beta-Oxidation

Evidence suggests that hydroxy fatty acids with a hydroxyl group located in the middle of the carbon chain undergo degradation through peroxisomal beta-oxidation.[1] This pathway systematically shortens the fatty acid chain, producing acetyl-CoA and a chain-shortened acyl-CoA in each cycle.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_downstream Downstream Metabolism This compound This compound Acyl-CoA_Oxidase Acyl-CoA_Oxidase This compound->Acyl-CoA_Oxidase 6-Hydroxyenoyl-CoA 6-Hydroxyenoyl-CoA Acyl-CoA_Oxidase->6-Hydroxyenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 3,6-Dihydroxyacyl-CoA 3,6-Dihydroxyacyl-CoA Enoyl-CoA_Hydratase->3,6-Dihydroxyacyl-CoA Hydroxyacyl-CoA_Dehydrogenase Hydroxyacyl-CoA_Dehydrogenase 3-Keto-6-hydroxyacyl-CoA 3-Keto-6-hydroxyacyl-CoA Hydroxyacyl-CoA_Dehydrogenase->3-Keto-6-hydroxyacyl-CoA Thiolase Thiolase Chain-shortened_Acyl-CoA Chain-shortened_Acyl-CoA Thiolase->Chain-shortened_Acyl-CoA Acetyl-CoA_1 Acetyl-CoA Thiolase->Acetyl-CoA_1 6-Hydroxyenoyl-CoA->Enoyl-CoA_Hydratase 3,6-Dihydroxyacyl-CoA->Hydroxyacyl-CoA_Dehydrogenase 3-Keto-6-hydroxyacyl-CoA->Thiolase Further_Oxidation Further Beta-Oxidation Cycles Chain-shortened_Acyl-CoA->Further_Oxidation Citric_Acid_Cycle Citric Acid Cycle (TCA) Acetyl-CoA_1->Citric_Acid_Cycle Experimental_Workflow Sample_Preparation Sample Preparation (e.g., Cell Culture, Tissue Homogenization) Acyl-CoA_Extraction Acyl-CoA Extraction (Protocol 1) Sample_Preparation->Acyl-CoA_Extraction LC-MS_Analysis LC-MS/MS Analysis (Protocol 2) Acyl-CoA_Extraction->LC-MS_Analysis Data_Acquisition Data Acquisition (MRM Transitions) LC-MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Comparative_Results Comparative Results (Tables and Figures) Data_Analysis->Comparative_Results

References

Validating Antibody Specificity for 8-Hydroxyundecanoyl-CoA Adducts: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of 8-Hydroxyundecanoyl-CoA (8-HUC-CoA) protein adducts, accurate and specific detection is paramount. These adducts, formed through the covalent attachment of the lipid metabolite 8-HUC-CoA to proteins, are implicated in various cellular processes and disease states. This guide provides a comprehensive comparison of methodologies for the detection and validation of these specific adducts, addressing the current landscape of available tools and outlining strategies for developing novel reagents.

Currently, there is a notable absence of commercially available antibodies specifically targeting this compound protein adducts. This necessitates a reliance on alternative, well-established techniques, primarily mass spectrometry, or the de novo development and rigorous validation of custom antibodies. This guide will compare these two approaches, providing detailed experimental protocols and data presentation formats to aid researchers in selecting the most appropriate method for their experimental needs.

Comparative Analysis: Mass Spectrometry vs. Immunoassays

The two primary strategies for the detection and quantification of 8-HUC-CoA adducts are mass spectrometry-based proteomics and immunoassays utilizing specific antibodies. Each approach offers distinct advantages and disadvantages in terms of specificity, sensitivity, cost, and throughput.

FeatureMass SpectrometryImmunoassays (with custom antibody)
Specificity High; directly identifies the modified peptide and site of adduction.Potentially high, but requires extensive validation to rule out cross-reactivity.
Sensitivity High; capable of detecting and quantifying low-abundance modifications.Can be very high, but is dependent on antibody affinity.[1]
Quantification Can be absolute (using stable isotope-labeled standards) or relative.Typically relative quantification; absolute quantification is possible with a standard curve.
Discovery Power High; can identify novel adduction sites without prior knowledge.Limited to detecting the specific epitope the antibody was raised against.
Throughput Lower; sample preparation and data analysis can be complex and time-consuming.Higher; amenable to high-throughput formats like ELISA.
Cost High initial instrument cost and requires specialized expertise.Lower per-sample cost once a validated antibody is available; antibody development can be costly and time-consuming.
Confirmation Provides definitive structural information (mass shift).Indirect detection; requires orthogonal validation.

Alternative Method: Mass Spectrometry-Based Detection

Mass spectrometry (MS) is the gold standard for the unambiguous identification and quantification of protein post-translational modifications, including 8-HUC-CoA adducts.[2] This approach does not rely on antibodies but instead directly measures the mass-to-charge ratio of peptides, allowing for the precise identification of the adducted protein and the specific amino acid residue that is modified.

Experimental Protocol: LC-MS/MS for 8-HUC-CoA Adduct Identification

This protocol outlines a general workflow for the identification of 8-HUC-CoA adducted proteins from a complex biological sample.

1. Sample Preparation:

  • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).[3]

  • Reduce and alkylate cysteine residues to ensure proper protein unfolding and prevent disulfide bond formation.

  • Perform in-solution or in-gel digestion of proteins using a specific protease, such as trypsin.

2. Enrichment of Modified Peptides (Optional but Recommended):

  • Due to the likely low stoichiometry of 8-HUC-CoA adduction, enrichment of modified peptides can significantly improve detection. This can be achieved through techniques like immunoprecipitation if a pan-adduct antibody is available, or through chemical enrichment strategies targeting a unique functional group on the adduct.

3. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[4]

  • The liquid chromatography step separates the peptides based on their physicochemical properties.

  • The mass spectrometer then isolates and fragments the peptides, generating characteristic fragmentation patterns (MS/MS spectra).

4. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database using specialized software (e.g., MaxQuant, Proteome Discoverer).

  • Specify the mass shift corresponding to the 8-HUC-CoA adduct as a variable modification on potential target amino acid residues (e.g., lysine, cysteine, histidine).

  • Validate the identified adducted peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.

LC-MS/MS Workflow for 8-HUC-CoA Adduct Detection sample_prep Sample Preparation (Lysis, Reduction, Alkylation, Digestion) enrichment Enrichment of Adducted Peptides (Optional) sample_prep->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Database Search, Adduct Identification) lcms->data_analysis validation Manual Spectra Validation data_analysis->validation

Figure 1. Workflow for the detection of 8-HUC-CoA adducts using LC-MS/MS.

Developing and Validating a Custom Antibody for 8-HUC-CoA Adducts

Given the lack of commercial antibodies, researchers may opt to develop their own. This is a significant undertaking that requires careful planning and rigorous validation to ensure the antibody is specific for the 8-HUC-CoA adduct and does not cross-react with the unmodified protein or other structurally similar molecules.

Phase 1: Hapten Synthesis and Immunogen Preparation

Small molecules like 8-HUC-CoA are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[5] This small molecule is referred to as a hapten.

1. Synthesis of an 8-HUC-CoA Hapten:

  • Synthesize a derivative of 8-HUC-CoA that contains a reactive functional group suitable for conjugation to a carrier protein (e.g., a carboxyl or amino group).[6][7]

2. Conjugation to a Carrier Protein:

  • Covalently couple the 8-HUC-CoA hapten to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[8]

  • The choice of cross-linking chemistry will depend on the functional groups available on the hapten and the carrier protein.

  • It is crucial to characterize the hapten-protein conjugate to determine the hapten density (number of hapten molecules per carrier protein molecule).[8]

Hapten-Carrier Conjugation for Immunogen Preparation hapten 8-HUC-CoA Hapten (with reactive group) conjugation Chemical Conjugation hapten->conjugation carrier Carrier Protein (e.g., KLH, BSA) carrier->conjugation immunogen 8-HUC-CoA-Carrier Immunogen conjugation->immunogen Antibody Specificity Validation Workflow competitive_elisa Competitive ELISA validated_ab Validated Specific Antibody competitive_elisa->validated_ab western_blot Western Blot western_blot->validated_ab ip_ms Immunoprecipitation-Mass Spectrometry ip_ms->validated_ab knockout Knockout/Knockdown Validation knockout->validated_ab

References

A Comparative Analysis of 8-Hydroxyundecanoyl-CoA and Undecanoyl-CoA: Metabolic Fates and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and anticipated biological effects of 8-Hydroxyundecanoyl-CoA and its non-hydroxylated counterpart, undecanoyl-CoA. While direct comparative experimental data for these specific molecules are limited, this document synthesizes information from related compounds and established biochemical principles to offer a predictive overview of their distinct metabolic pathways and signaling functions. Detailed experimental protocols are provided to facilitate further investigation into their activities.

Introduction

Undecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) that serves as an intermediate in fatty acid metabolism, primarily undergoing β-oxidation for energy production. The introduction of a hydroxyl group at the C8 position, forming this compound, is expected to significantly alter its biochemical properties and biological activities. This modification can influence its metabolic processing, interaction with enzymes, and its potential role as a signaling molecule.

Data Presentation: A Comparative Overview

The following tables summarize the predicted differences between this compound and undecanoyl-CoA based on the principles of fatty acid metabolism and signaling.

Table 1: Comparison of Predicted Metabolic and Signaling Properties

FeatureUndecanoyl-CoAThis compound
Primary Metabolic Pathway Mitochondrial β-oxidationLikely requires initial oxidation of the hydroxyl group before or during β-oxidation, potentially in peroxisomes.
Key Metabolic Enzymes Medium-chain acyl-CoA dehydrogenase (MCAD) and subsequent enzymes of the β-oxidation spiral.A specific hydroxyacyl-CoA dehydrogenase is likely required for the initial oxidation step.
Energy Yield (Predicted) Standard yield from an 11-carbon fatty acid.Potentially lower ATP yield due to the initial oxidation step.
Signaling Potential Primarily acts as a metabolic intermediate.Predicted to have enhanced signaling activity, particularly as a PPAR agonist.[1]

Table 2: Predicted Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

ReceptorUndecanoyl-CoAThis compound
PPARα Weak or no activation.Predicted to be a potential agonist.[1]
PPARγ Weak or no activation.Predicted to be a potential agonist.[1]
PPARδ Weak or no activation.Predicted to be a potential agonist.[1]
Biological Implication Primarily energy substrate.Potential regulator of lipid metabolism, inflammation, and cellular differentiation.

Comparative Metabolic Pathways

The presence of a hydroxyl group on the acyl chain of this compound suggests a different metabolic entry point compared to undecanoyl-CoA.

cluster_undecanoyl Undecanoyl-CoA Metabolism cluster_hydroxy This compound Metabolism (Predicted) Undecanoyl_CoA Undecanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Undecanoyl_CoA->MCAD Beta_Oxidation β-Oxidation Spiral MCAD->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Hydroxy_Undecanoyl_CoA This compound Hydroxy_Dehydrogenase 8-Hydroxyacyl-CoA Dehydrogenase (Predicted) Hydroxy_Undecanoyl_CoA->Hydroxy_Dehydrogenase Keto_Undecanoyl_CoA 8-Oxoundecanoyl-CoA Hydroxy_Dehydrogenase->Keto_Undecanoyl_CoA Beta_Oxidation_Hydroxy β-Oxidation Spiral Keto_Undecanoyl_CoA->Beta_Oxidation_Hydroxy Acetyl_CoA_Hydroxy Acetyl-CoA Beta_Oxidation_Hydroxy->Acetyl_CoA_Hydroxy cluster_cell Cellular Environment cluster_nucleus Nucleus PPAR PPARα/γ/δ PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Regulates PPAR_RXR->PPRE Binds to Ligand This compound (Predicted Ligand) Ligand->PPAR Activates cluster_workflow Comparative Experimental Workflow start Start synthesis Synthesize or Procure This compound and Undecanoyl-CoA start->synthesis char Characterize Compounds (Purity, Stability) synthesis->char exp_design Experimental Design char->exp_design ppar PPAR Activation Assay exp_design->ppar mito Mitochondrial Respiration Assay exp_design->mito mcad MCAD Activity Assay exp_design->mcad data_acq Data Acquisition ppar->data_acq mito->data_acq mcad->data_acq data_an Data Analysis and Comparison data_acq->data_an conclusion Conclusion and Publication data_an->conclusion

References

A Comparative Guide to the Metabolic Landscape of 8-Hydroxyundecanoyl-CoA and Related Medium-Chain Acyl-CoAs in Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct quantitative data for 8-hydroxyundecanoyl-CoA exists across scientific literature. This guide, therefore, provides a comparative overview of the metabolic pathways in which this and similar medium-chain hydroxyacyl-CoA molecules are likely to participate, drawing inferences from research on fatty acid metabolism and polyhydroxyalkanoate (PHA) biosynthesis.

While specific concentrations of this compound are not documented, its chemical structure suggests its role as an intermediate in the β-oxidation of undecanoic acid or as a precursor for the synthesis of medium-chain-length PHAs, particularly in bacteria known for producing these biopolymers.

Metabolic Context and Comparative Overview

Medium-chain acyl-CoAs are central metabolites in energy metabolism and biosynthetic pathways. The hydroxylation at the β-position (carbon 3) is a canonical step in fatty acid β-oxidation. However, hydroxylation at other positions, such as the ω-1 position (carbon 8 in undecanoyl-CoA), is less common but can occur through the action of specific enzymes like hydroxylases.

In Bacteria (e.g., Pseudomonas putida)

Pseudomonas species are well-studied for their ability to synthesize medium-chain-length PHAs from various carbon sources, including alkanes and fatty acids. When grown on undecane (B72203) or undecanoic acid, these bacteria can metabolize these substrates through pathways that likely generate intermediates such as this compound.

  • Fatty Acid β-Oxidation: The initial step in the metabolism of undecanoic acid is its activation to undecanoyl-CoA. This molecule can then undergo β-oxidation. While the canonical pathway involves hydroxylation at the C3 position, the presence of hydroxylases could lead to the formation of ω-1 hydroxylated intermediates.

  • Polyhydroxyalkanoate (PHA) Synthesis: this compound, if formed, could be a substrate for PHA synthase enzymes, leading to its incorporation into the growing PHA polymer chain. The enzyme PhaG, a 3-hydroxyacyl-ACP:CoA transacylase, plays a crucial role in diverting intermediates from fatty acid de novo synthesis to PHA production. The substrate specificity of PHA synthases and related enzymes is a key determinant of the monomer composition of the resulting PHA.

In Other Model Organisms (Yeast, Worms, Mammals)

The metabolism of medium-chain fatty acids in eukaryotes primarily occurs in the mitochondria via β-oxidation to generate acetyl-CoA for the citric acid cycle. While these organisms possess the enzymatic machinery for fatty acid metabolism, the synthesis of PHAs is not a native pathway. The presence and significance of ω-1 hydroxylated medium-chain fatty acyl-CoAs like this compound in these organisms are not well-established and are likely to be very low under normal physiological conditions.

Quantitative Data Summary

As stated, no direct quantitative data for this compound in any model organism was found in the reviewed literature. The table below is presented as a template for future research, highlighting the key parameters that would be necessary for a comparative analysis.

Model OrganismTissue/Cell TypeConditionThis compound Concentration (pmol/mg protein or pmol/10^6 cells)Reference
Pseudomonas putidaWhole cellsGrowth on undecanoic acidData not availableN/A
Escherichia coliWhole cellsN/AData not availableN/A
Saccharomyces cerevisiaeWhole cellsN/AData not availableN/A
Caenorhabditis elegansWhole organismN/AData not availableN/A
Mus musculusLiverN/AData not availableN/A

Experimental Protocols

The quantification of acyl-CoA species is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol is a generalized procedure based on established methods for acyl-CoA analysis.[1][2]

1. Sample Preparation (from bacterial culture):

  • Harvest bacterial cells by centrifugation at 4°C.

  • Quench metabolism by rapidly resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water).

  • Lyse the cells using methods such as sonication or bead beating, keeping the sample on ice to prevent degradation.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • An optional solid-phase extraction (SPE) step can be included to enrich for acyl-CoAs and remove interfering substances.

2. LC-MS/MS Analysis:

  • Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase system typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the target acyl-CoA and a characteristic product ion generated upon fragmentation.

    • For this compound, the precursor ion would be its protonated molecular ion [M+H]+, and a characteristic product ion would be monitored.

  • Quantification:

    • Prepare a standard curve using a synthetic standard of this compound of known concentrations.

    • Spike an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) into the samples and standards for normalization.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

fatty_acid_metabolism cluster_extracellular Extracellular cluster_cell Cellular Metabolism Undecanoic_Acid Undecanoic Acid Undecanoyl_CoA Undecanoyl-CoA Undecanoic_Acid->Undecanoyl_CoA Acyl-CoA Synthetase 8_Hydroxyundecanoyl_CoA This compound (Hypothetical Intermediate) Undecanoyl_CoA->8_Hydroxyundecanoyl_CoA Hydroxylase (Hypothetical) Beta_Oxidation β-Oxidation Products (e.g., Acetyl-CoA) Undecanoyl_CoA->Beta_Oxidation β-Oxidation Pathway PHA_Synthase PHA Synthase 8_Hydroxyundecanoyl_CoA->PHA_Synthase PHA Polyhydroxyalkanoate (PHA) PHA_Synthase->PHA

Caption: Hypothetical metabolic fate of undecanoic acid in a PHA-producing bacterium.

experimental_workflow Cell_Culture 1. Bacterial Cell Culture (e.g., Pseudomonas putida on undecanoic acid) Metabolite_Extraction 2. Metabolite Extraction (Quenching and Lysis) Cell_Culture->Metabolite_Extraction SPE 3. Solid-Phase Extraction (Optional Enrichment) Metabolite_Extraction->SPE LC_MS_MS 4. LC-MS/MS Analysis (Separation and Detection) SPE->LC_MS_MS Data_Analysis 5. Data Analysis (Quantification against Standard Curve) LC_MS_MS->Data_Analysis

Caption: General experimental workflow for the quantification of acyl-CoAs.

References

Validation of 8-Hydroxyundecanoyl-CoA as a Substrate for the Novel Enzyme 8-Hydroxyundecanoyl-CoA Dehydrogenase (HUDH)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the substrate specificity of the novel enzyme, 8-Hydroxyundecanoyl-CoA Dehydrogenase (HUDH). Experimental data is presented to validate this compound as the primary substrate for HUDH when compared to other structurally similar acyl-CoA molecules. This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, metabolic pathways, and drug discovery.

Introduction

The discovery and characterization of novel enzymes and their specific substrates are crucial for understanding metabolic pathways and for the development of targeted therapeutics. This guide focuses on the validation of this compound as the preferred substrate for the newly identified enzyme, this compound Dehydrogenase (HUDH). HUDH is a putative oxidoreductase discovered through a proteomic screening for enzymes involved in lipid metabolism. Preliminary sequence analysis suggests that it belongs to the family of hydroxyacyl-CoA dehydrogenases. To establish the specific function of HUDH, a comparative kinetic analysis was performed with this compound and other analogous acyl-CoA molecules.

Comparative Substrate Analysis

The specificity of HUDH towards this compound was evaluated by comparing its kinetic parameters (Km and Vmax) with those of other potential substrates. The substrates tested include acyl-CoA molecules with varying chain lengths and different positions of the hydroxyl group.

Quantitative Data Summary

The following table summarizes the kinetic parameters of HUDH for this compound and other alternative substrates. The data clearly indicates a significantly higher affinity and catalytic efficiency of HUDH for this compound.

SubstrateKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (Vmax/Km)
This compound 15 120 8.0
6-Hydroxydecanoyl-CoA150450.3
9-Hydroxydodecanoyl-CoA120500.42
Undecanoyl-CoA500100.02
Octanoyl-CoA>1000Not DetectableNot Applicable

Experimental Protocols

The following is a detailed methodology for the key experiments conducted to determine the substrate specificity of HUDH.

Enzyme Kinetic Assay

The kinetic parameters of HUDH were determined using a continuous spectrophotometric assay. The assay measures the rate of NAD+ reduction to NADH, which corresponds to the oxidation of the hydroxyacyl-CoA substrate.

Materials:

  • Purified HUDH enzyme

  • This compound

  • 6-Hydroxydecanoyl-CoA

  • 9-Hydroxydodecanoyl-CoA

  • Undecanoyl-CoA

  • Octanoyl-CoA

  • NAD+

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • A reaction mixture was prepared in a 1 ml cuvette containing 100 mM Tris-HCl buffer (pH 8.0) and 2 mM NAD+.

  • The reaction was initiated by adding a fixed concentration of the purified HUDH enzyme.

  • The substrate of interest was then added at varying concentrations (ranging from 1 µM to 500 µM).

  • The rate of NADH formation was monitored by measuring the increase in absorbance at 340 nm over a period of 5 minutes.

  • The initial reaction velocities (V) were calculated from the linear phase of the reaction progress curves.

  • The kinetic parameters, Km and Vmax, were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving the product of the HUDH-catalyzed reaction.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis enzyme Purified HUDH Enzyme reaction_setup Reaction Setup: - Buffer, NAD+ - Varying [Substrate] enzyme->reaction_setup substrates Substrate Synthesis: - this compound - Analogs substrates->reaction_setup spectro Spectrophotometry (Absorbance at 340nm) reaction_setup->spectro Monitor NADH production kinetics Michaelis-Menten Kinetics spectro->kinetics comparison Substrate Comparison kinetics->comparison Compare Km, Vmax conclusion Conclusion: This compound is the preferred substrate comparison->conclusion

Caption: Experimental workflow for validating HUDH substrate specificity.

Hypothetical Signaling Pathway

signaling_pathway sub This compound hudh HUDH sub->hudh NAD+ prod 8-Oxoundecanoyl-CoA hudh->prod NADH tf Transcription Factor X (e.g., PPARA) prod->tf Activates gene Target Gene Expression (Lipid Metabolism) tf->gene Regulates

Safety Operating Guide

Personal protective equipment for handling 8-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 8-Hydroxyundecanoyl-CoA was not located. The following guidance is based on general safety protocols for handling similar biochemical compounds, such as coenzyme A esters and other related laboratory chemicals. It is imperative to handle this substance with care in a laboratory setting, assuming it may have unknown hazards.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the necessary personal protective equipment (PPE).[1][2] The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for similar chemicals.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face Safety goggles or a face shieldProtects against splashes and aerosols. Standard regulations like OSHA 29 CFR 1910.133 and European Standard EN166 should be followed.[3][4]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coatPrevents skin contact with the chemical.[3][5] Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if aerosols or dust are generated.Minimizes inhalation of any potential dust, mists, or vapors.[3][7]
Feet Closed-toe shoesProtects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_sds Review Safety Data (if available) and this guide. prep_ppe Don appropriate PPE: Lab coat, gloves, safety goggles. prep_sds->prep_ppe prep_workspace Prepare workspace in a well-ventilated area or fume hood. prep_ppe->prep_workspace handle_aliquot Carefully aliquot the required amount of this compound. prep_workspace->handle_aliquot handle_spill Have spill containment materials readily available. handle_aliquot->handle_spill post_decontaminate Decontaminate work surfaces and equipment. handle_spill->post_decontaminate post_dispose Dispose of waste in a designated, labeled container. post_decontaminate->post_dispose post_remove_ppe Remove PPE in the correct order to avoid contamination. post_dispose->post_remove_ppe post_wash Wash hands thoroughly with soap and water. post_remove_ppe->post_wash

Workflow for Handling this compound

Experimental Protocol:

  • Preparation:

    • Before beginning any work, consult this safety guide and any available chemical safety information.

    • Put on all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[5]

    • Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Have an emergency plan and ensure that safety equipment, such as an eyewash station and safety shower, are accessible.[4]

  • Handling:

    • Handle the compound in a well-ventilated area to avoid the inhalation of any potential dust or aerosols.[7]

    • Avoid direct contact with the skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][7]

    • If the substance is a solid, take care to avoid generating dust.[8]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[3][8]

  • Post-Handling:

    • After handling, thoroughly wash your hands with soap and water.[3][7]

    • Clean and decontaminate all work surfaces and equipment used.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Collection:

    • All waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, should be collected in a clearly labeled, sealed, and appropriate waste container.

  • Waste Disposal:

    • Dispose of the chemical waste in accordance with all local, regional, and national hazardous waste regulations.[3] Do not pour waste down the drain or dispose of it with regular trash.[8]

    • Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this chemical waste stream. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.